Hydrobenzamide

Catalog No.
S1899743
CAS No.
92-29-5
M.F
C21H18N2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrobenzamide

CAS Number

92-29-5

Product Name

Hydrobenzamide

IUPAC Name

N-[(benzylideneamino)-phenylmethyl]-1-phenylmethanimine

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H

InChI Key

VUYRFIIFTJICNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C(/N=C/C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Hydrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122123. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and physical properties of hydrobenzamide:

Property Description
CAS Number 92-29-5 [1] [2] [3]
Systematic Name N,N'-Dibenzylidenetoluene-α,α-diamine [2] [3]
Molecular Formula C₂₁H₁₈N₂ [1] [2] [3]
Molecular Weight 298.38 g/mol [1] [2] [3]
Melting Point 102-105 °C [3]
Appearance White crystalline solid [4]
Chemical Structure (E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine [5] [4]

Synthesis and Experimental Protocol

A classic method for preparing this compound involves the direct reaction of benzaldehyde with ammonia [4]. The following diagram illustrates the synthesis workflow:

G Benzaldehyde Benzaldehyde Reactor Reactor Benzaldehyde->Reactor Ammonia_Gas Ammonia_Gas Ammonia_Gas->Reactor Bubbling Reaction_Mixture Reaction_Mixture Reactor->Reaction_Mixture 1. Cool & Stir 2. 28-32°C Crude_this compound Crude_this compound Reaction_Mixture->Crude_this compound Solidifies Pure_this compound Pure_this compound Crude_this compound->Pure_this compound Wash & Dry

Synthesis workflow of this compound from benzaldehyde and ammonia.

Detailed Experimental Procedure

This protocol is based on the method disclosed in US Patent 2863920A [4].

  • Step 1: Reaction Setup

    • Place pure liquid benzaldehyde in a reactor equipped with a powerful stirrer and a cooling jacket [4].
    • Begin agitation and cooling to maintain the temperature between 28°C and 32°C [4].
  • Step 2: Ammonia Introduction

    • Deliver a steady stream of gaseous ammonia to the bottom of the reactor, bubbling it through the benzaldehyde [4].
    • Continue vigorous stirring to ensure the ammonia has access to all the benzaldehyde, especially as the mixture thickens [4].
  • Step 3: Reaction Completion and Isolation

    • The reaction proceeds smoothly, and the liquid will thicken into a white, crystalline solid mass [4].
    • Once solidification is complete, the crude this compound is washed and dried to obtain the final product [4].

Modern Spectroscopic Characterization

Modern analysis employs computational and experimental methods. The following research on a similar compound, 4-Hydroxybenzamide, demonstrates advanced techniques applicable to this compound [6].

  • Computational Methods: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can optimize the molecular geometry and calculate vibrational frequencies, NMR chemical shifts, and UV-Vis absorption spectra for both monomer and dimer structures [6].
  • Experimental Correlation:
    • Vibrational Spectroscopy: Experimental FT-IR and FT-Raman spectra are recorded and compared with computational results to assign vibrational modes [6].
    • NMR Spectroscopy: Experimental ¹H and ¹³C NMR spectra (e.g., in methanol) are used to validate the chemical shifts calculated by the GIAO method [6].
    • UV-Vis Spectroscopy: The experimental UV-Vis absorption spectrum is compared with vertical electron transition energies found by the TD-DFT computational approach [6].

Applications in Drug Development

This compound and its derivatives have significant potential in pharmaceutical research, primarily as inhibitors of the Hsp90 protein [5].

  • Hsp90 Inhibition: Derivatives of this compound have been patented for use as Heat Shock Protein 90 (Hsp90) inhibitors [5]. Hsp90 is a molecular chaperone that stabilizes many proteins required for cancer cell growth and survival. Inhibiting Hsp90 leads to the degradation of these client proteins, thereby arresting tumor growth [5].
  • Therapeutic Scope: The patent covering these derivatives indicates their potential use for treating a wide range of diseases, including [5]:
    • Neoplastic diseases (cancer)
    • Viral infections (e.g., by inhibiting viral replication)
    • Fungal infections
    • Parasitic diseases (e.g., malaria)
    • Inflammatory diseases, pain, and stroke.
  • Supporting Bioactivity: Research on benzamide derivatives in general confirms their relevance, showing activities such as antimicrobial, antifungal, and antioxidant effects [6].

Safety and Handling

This compound is classified as a dangerous good for transport. Safety data indicates the following hazards [2] [3]:

  • Toxicity: Hazard codes include H301/H300, meaning it is toxic if swallowed and can be fatal [3].
  • Handling Precautions: Standard safety protocols should be followed, including the use of personal protective equipment (PPE). Refer to the Safety Data Sheet (SDS) for lot-specific information [2] [3].

References

hydrobenzamide preliminary research applications

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Applications and Research

The most well-documented application of hydrobenzamide derivatives is their use as inhibitors of Heat Shock Protein 90 (Hsp90), a promising target for cancer therapy [1] [2]. The table below summarizes the key research applications based on recent patent data and a 2025 research publication.

Application Area Specific Role/Compound Key Findings/Mechanism Reference Source
Anticancer Agents Hsp90 Inhibitors Modulates Hsp90 chaperone function, leading to the degradation of oncogenic client proteins and inhibition of cancer cell growth. [1] [2]
Catalyst Development ONO Pincer Ligand Precursor Serves as an intermediate for tunable ONO pincer ligands used in asymmetric catalysis (e.g., hydroamination, polymerization). [3]
Antimicrobial & Antiparasitic Hsp90 Inhibitors (Broad-Spectrum) Exhibits antifungal, antiprotozoal, and antiparasitic activity, potentially by inhibiting pathogen-specific Hsp90. [1]
Treatment of Other Diseases Hsp90 Inhibitors (Neuro, Vascular) Potential use in treating neurodegenerative diseases, stroke, pain, atherosclerosis, and viral infections. [1]

A significant recent advancement is a novel synthetic method that creates hydrobenzamides as intermediates. This method provides a efficient "shortcut" for synthesizing amine-bis(phenols), which are valuable ONO pincer ligands [3].

Experimental Workflow for Synthesis and Application

The following Graphviz diagram illustrates the streamlined, two-step synthetic pathway from simple starting materials to active catalysts, as described in the 2025 research [3].

SynthesisWorkflow Start Salicylaldehydes (Sterically Hindered) Step1 Sterically-Guided Ammonia Condensation Start->Step1 Ammonia Ammonia (NH₃) Ammonia->Step1 Intermediate Iminodioxocines (Unprecedented Reactivity) Step1->Intermediate Step2 Reaction with Organolithium Reagents Intermediate->Step2 Product Amine-Bis(phenols) (ONO Pincer Ligands) Step2->Product Application Application in: • Asymmetric Hydroamination • Epoxidation • Olefin Polymerization Product->Application

Synthesis workflow for this compound-derived ONO pincer ligands.

Mechanism of Action as an Hsp90 Inhibitor

For the well-established application as an Hsp90 inhibitor, the following diagram outlines the proposed mechanism of action and its downstream therapeutic effects, based on patent literature [1].

HSP90Mechanism cluster_0 Cellular Effects Inhibitor This compound Derivative HSP90 Inhibition of HSP90 Chaperone Inhibitor->HSP90 ClientProteins Degradation of Oncogenic Client Proteins HSP90->ClientProteins Effects Cellular Effects ClientProteins->Effects OtherEffects Therapeutic Effects in: • Fungal/Parasitic Infections • Neurodegenerative Diseases • Vascular Inflammation ClientProteins->OtherEffects  In other pathologies Effect1 Inhibition of Cell Proliferation Effects->Effect1 Effect2 Induction of Apoptosis Effects->Effect2 Effect3 Suppression of Angiogenesis Effects->Effect3 Effect4 Sensitization to Other Therapies Effects->Effect4 AntiCancer Anticancer Activity Effect1->AntiCancer Effect2->AntiCancer Effect3->AntiCancer Effect4->AntiCancer

Proposed mechanism of this compound derivatives as Hsp90 inhibitors.

Key Research Implications

  • Efficiency in Synthesis: The 2025 methodology is a significant improvement, reducing a traditional 5-step protocol to 2 steps and enabling multigram-scale synthesis, which is crucial for industrial applications [3].
  • Tunability for Catalysis: The ability to fine-tune the steric and electronic properties of the resulting ONO pincer ligands by modifying the salicylaldehyde starting material makes this platform highly versatile for developing custom catalysts [3].
  • Promising Biological Profile: The breadth of potential therapeutic applications for this compound-based Hsp90 inhibitors—from oncology to antimicrobial and neurodegenerative diseases—highlights the compound's significant pharmacological potential [1].

References

Synthetic Protocol: Formation of Hydrobenzamide

Author: Smolecule Technical Support Team. Date: February 2026

Hydrobenzamide is synthesized via the condensation of benzaldehyde with ammonia, forming a stable trimeric species [1].

  • Reaction Equation: 3 C₆H₅CHO + 2 NH₃ → C₂₁H₁₈N₂ + 3 H₂O
  • Procedure:
    • Add 10 mL of benzaldehyde to a round-bottom flask.
    • Cool the flask in an ice-water bath to 0-5°C.
    • With constant stirring, slowly introduce a stream of anhydrous ammonia gas into the cooled benzaldehyde. The reaction is exothermic; maintain the temperature below 10°C.
    • Continue the ammonia addition until the mixture solidifies into a crystalline mass.
    • Filter the solid under vacuum and wash thoroughly with cold, anhydrous diethyl ether to remove any unreacted benzaldehyde.
    • Recrystallize the crude product from absolute ethanol to obtain pure this compound as colorless crystals.
  • Note: The structure of the intermediate long known as "this compound" has been revised; it is now confirmed to be (E,E)-N,N′-(Phenylmethylene)bis(1-phenylmethanimine) [2] [1].

Experimental Protocol: Thermal Decomposition to Phenylmethanimine

A key application of this compound is its use as a solid precursor for the thermally-tunable generation of reactive N-H imines, such as phenylmethanimine (PMI), in the gas phase for spectroscopic studies [3].

  • Principle: this compound undergoes controlled thermal decomposition upon heating to release PMI.
  • Procedure:
    • Place a small sample (10-50 mg) of solid, pure this compound into the reservoir of a solenoid valve, such as one attached to a Fourier Transform Microwave (FTMW) spectrometer.
    • Heat the reservoir to 85°C to vaporize the this compound and induce its thermal decomposition [3].
    • The decomposition products, carried by an inert gas like neon or expanded into a vacuum, will include a mixture of E and Z isomers of phenylmethanimine [3].
    • The generated gas-phase PMI can then be characterized in real-time using techniques like rotational electric resonance spectroscopy in the 3–26 GHz range [3].

Characterization and Handling Data

The following tables summarize key data for this compound.

Table 1: Physical and Chemical Identifiers

Property Value / Identifier Source
CAS Number 92-29-5 [4] [5] [6]
Molecular Formula C₂₁H₁₈N₂ [2] [4] [6]
Average Molecular Weight 298.39 g/mol [2] [4] [6]
Melting Point 102-105 °C [4] [6]
IUPAC Name (E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine [2] [6] [7]
SMILES C1=CC=C(C=C1)/C=N/C(/N=C/C2=CC=CC=C2)C3=CC=CC=C3 [6] [7]
InChI Key VUYRFIIFTJICNA-LKNRODPVSA-N [6] [7]

Table 2: Safety and Purchasing Information

Aspect Details Source
Hazard Statements H301-H300 (Toxic if swallowed, fatal if swallowed) [4]
Safety Precautions P264, P270, P301+P310a, P321, P405, P501a [4]
RIDADR Transport UN 2811 (6.1/PG 3) [4]
Example Purity/Price 98%, ~$67.00 for 5 g [5] [6]

Safety and Handling Notes

  • Toxicity: this compound is classified as toxic (H301, H300) and requires careful handling [4].
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.
  • Engineering Controls: Use a fume hood when handling the powder, especially during the initial synthesis with ammonia gas.
  • Shipping: It is classified as a dangerous good for transport (UN 2811) and may incur additional shipping charges [4] [5].

Research Applications and Significance

  • Astrochemistry: The thermal decomposition protocol enables the laboratory study of highly reactive molecules like phenylmethanimine, providing crucial spectroscopic data to guide their search in the interstellar medium [3].
  • Polymer and Materials Science: this compound is used in research as a cross-linking agent in polymers. Its chemical reactivity and stability help enhance the mechanical strength and thermal stability of plastics and resins [5].
  • Organic Synthesis: It serves as a protected form of ammonia and aldehydes, allowing for the stepwise release and reaction of aldehyde equivalents in synthetic pathways [3] [1].

Workflow and Signaling Overview

The following diagram illustrates the role of this compound in the research workflow for generating and studying phenylmethanimine.

Benzaldehyde Benzaldehyde This compound This compound Benzaldehyde->this compound Condensation Ammonia Ammonia Ammonia->this compound ThermalDecomposition ThermalDecomposition This compound->ThermalDecomposition Heat (85°C) Phenylmethanimine Phenylmethanimine ThermalDecomposition->Phenylmethanimine Gas Phase SpectroscopicAnalysis SpectroscopicAnalysis Phenylmethanimine->SpectroscopicAnalysis AstrochemicalData AstrochemicalData SpectroscopicAnalysis->AstrochemicalData

Frequently Asked Questions

Q1: Why is this compound preferred over other precursors for generating phenylmethanimine? It is a stable, solid, and commercially available compound. Its thermal decomposition provides a simple, "tunable" method to generate reactive N-H imines directly within a spectrometer, avoiding complex setups or catalysts [3].

Q2: Has the structure of this compound been confirmed? Yes, modern analytical techniques have confirmed its structure as the trimeric (E,E)-isomer of N,N′-bis(benzylidene) phenylmethanediamine, revising some earlier historical assignments [2] [1].

References

Comprehensive Application Notes and Protocols: Hydrobenzamide Derivatives as HSP90 Inhibitors for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSP90 Biology and Significance

Heat shock protein 90 (HSP90) is an essential molecular chaperone that facilitates the proper folding, stabilization, and activation of numerous client proteins, many of which are directly associated with cancer progression and other diseases. As an ATP-dependent chaperone, HSP90 undergoes conformational changes during its functional cycle that enable it to assist in the maturation of nascent polypeptides, refold denatured proteins, and prevent protein aggregation [1]. The significance of HSP90 as a therapeutic target stems from its critical role in maintaining the stability and function of over 300 client proteins, including signaling kinases, transcription factors, and steroid hormone receptors [2]. Many of these client proteins are drivers of cancer initiation, progression, and metastasis, and HSP90 inhibition simultaneously disrupts multiple oncogenic pathways, effectively creating a combinatorial attack on cancer cells [3].

HSP90 exists as a dimer with each monomer consisting of three primary domains: an N-terminal domain (NTD) that contains the ATP-binding pocket, a middle domain (MD) involved in client protein binding, and a C-terminal domain (CTD) responsible for dimerization [1]. The HSP90 family in humans includes four main isoforms: the cytosolic HSP90α (inducible) and HSP90β (constitutive), the endoplasmic reticulum-localized GRP94, and the mitochondrial TRAP-1 [3]. Cancer cells exhibit heightened dependence on HSP90 because they typically express 2-10 times higher levels of HSP90 compared to normal cells and rely on it to stabilize mutated, overexpressed, or fused oncoproteins that drive malignancy [4] [1]. This dependency creates a therapeutic window that can be exploited for cancer treatment, as malignant cells are more sensitive to HSP90 inhibition than their normal counterparts.

Hydrobenzamide HSP90 Inhibition Mechanism

Molecular Basis of Inhibition

This compound derivatives represent a class of synthetic small molecule inhibitors that target the N-terminal ATP-binding pocket of HSP90. These compounds function by competing with ATP for binding to the Bergerat fold, a unique geometric feature of the HSP90 nucleotide-binding site that is shared among the GHKL subgroup of ATPases [1]. Structural analyses reveal that this compound compounds mimic the natural nucleotide's interactions with key residues in the binding pocket, particularly forming critical hydrogen bonds with Asp93 in HSP90α (the corresponding residue in other isoforms) [5] [6]. This aspartic acid residue is highly conserved across HSP90 isoforms and is essential for ATP binding and hydrolysis; mutation of this residue completely disrupts HSP90 function [1].

The binding of this compound derivatives to the N-terminal domain blocks ATP hydrolysis, which is essential for the chaperone cycle of HSP90. This interruption prevents the conformational changes required for proper client protein maturation, leading to the polyubiquitination and proteasomal degradation of HSP90-dependent client proteins [1] [2]. Unlike natural product inhibitors like geldanamycin and radicicol, this compound derivatives are fully synthetic compounds designed to optimize binding affinity while overcoming the limitations of natural products, such as toxicity, metabolic instability, and poor solubility [1]. The benzamide moiety of these compounds serves as an adenine mimetic, with the amide group forming hydrogen bonds with Asp93 and Thr184 in the ATP-binding pocket, effectively displacing the natural nucleotide and locking HSP90 in an inactive conformation [1].

Structural Features and Structure-Activity Relationships

This compound derivatives share common structural elements that are critical for their HSP90 inhibitory activity:

  • Benzamide core: Serves as an adenine replacement, forming key hydrogen bonds with the ATP-binding pocket [6]
  • Hydroxy group: Often positioned to interact with conserved water molecules in the binding site [5]
  • Aromatic systems: Provide hydrophobic interactions with the predominantly hydrophobic binding pocket [5]
  • Flexible linkers: Connect aromatic systems while allowing optimal positioning in the binding site [5]
  • Hydrophobic substituents: Enhance binding affinity through van der Waals interactions with non-polar residues [6]

The structure-activity relationship (SAR) studies of this compound derivatives reveal that specific modifications significantly influence potency and selectivity. Introduction of halogen atoms (particularly chlorine or fluorine) at certain positions on the aromatic rings typically enhances binding affinity, likely due to increased hydrophobic interactions and electron withdrawal effects [6]. The presence of hydroxy groups at specific positions is crucial for forming hydrogen bonds with key residues in the binding pocket and for displacing conserved water molecules that participate in the hydrogen bonding network of the ATP-binding site [5] [3]. Additionally, the incorporation of cyclic amines (such as piperazine, morpholine, or piperidine) improves solubility and may contribute to interactions with polar residues near the entrance of the binding pocket [6].

Table 1: Key Structural Features of this compound HSP90 Inhibitors and Their Contributions to Activity

Structural Feature Role in HSP90 Inhibition Impact on Drug Properties
Benzamide core Mimics adenine in ATP; forms H-bonds with Asp93 Essential for target engagement
Hydroxy groups Displaces conserved water molecules; additional H-bonding Increases binding affinity and selectivity
Halogen substituents Enhances hydrophobic interactions; electron withdrawal Improves potency and metabolic stability
Aromatic systems π-π stacking; hydrophobic contacts with binding pocket Increases binding affinity but may reduce solubility
Cyclic amine moieties Interactions with pocket entrance; improves solubility Enhances pharmaceutical properties

Quantitative Analysis of this compound Inhibitors

Potency and Selectivity Profiling

Evaluation of this compound derivatives against HSP90 reveals nanomolar potency for optimized compounds, making them promising candidates for further development. The inhibitory activity is typically assessed through binding assays that measure displacement of fluorescently-labeled ligands (such as BODIPY-geldanamycin) or through ATPase activity assays that directly quantify inhibition of HSP90's enzymatic function [7] [4]. In these assays, lead this compound compounds demonstrate IC50 values in the low nanomolar range, indicating strong binding affinity for the N-terminal domain of HSP90. For example, in fluorescence polarization assays, potent this compound derivatives can compete effectively with GM-BODIPY for binding to HSP90α with EC50 values comparable to or better than known inhibitors like geldanamycin, PU24FCl, ADP, and ATP [7].

The selectivity profile of this compound derivatives across HSP90 isoforms is particularly important given the different biological functions and tissue distributions of the four main isoforms (HSP90α, HSP90β, GRP94, and TRAP-1). While first-generation HSP90 inhibitors typically exhibit pan-inhibition across all isoforms, recent efforts have focused on developing isoform-selective inhibitors to potentially reduce side effects and target specific cellular compartments [3]. The development of HSP90β-selective inhibitors is particularly noteworthy, as this approach may circumvent certain adverse effects associated with pan-HSP90 inhibition, such as induction of the heat shock response and cardiotoxicity related to hERG channel maturation [3]. Structural analyses indicate that despite the high sequence conservation in the N-terminal ATP-binding pocket across isoforms (HSP90α and HSP90β share ~95% identity), subtle differences can be exploited to achieve selectivity [3].

Table 2: Comparative Potency of HSP90 Inhibitor Classes

Inhibitor Class Representative Compound IC50/EC50 Value Selectivity Profile Development Status
Benzoquinone ansamycin 17-AAG 5-50 nM [1] Pan-HSP90 inhibitor Clinical trials (discontinued)
Radicicol analogs NVP-AUY922 5-20 nM [1] Pan-HSP90 inhibitor Clinical trials (discontinued)
Purine-based PU-H71 10-50 nM [1] Pan-HSP90 inhibitor Phase I clinical trials
Benzamide SNX-2112 1-30 nM [1] HSP90α/β selective Clinical development
This compound This compound derivatives <50 nM [5] Varies by compound Preclinical research
Marine-derived CMNPD compounds 8.3-10.2 kcal/mol binding [2] Pan-HSP90 inhibitor Preclinical research
Cellular and Antitumor Activity

In cellular assays, this compound derivatives demonstrate potent antiproliferative effects against various cancer cell lines, including colon, breast, prostate, and pancreatic cancers [8]. The cytotoxicity IC50 values for optimized this compound compounds typically range from low micromolar to nanomolar concentrations, depending on the specific compound and cell line tested [5]. This cellular activity correlates with their ability to promote the degradation of oncogenic client proteins, such as HER2, EGFR, AKT, and RAF, which are dependent on HSP90 for stability and function [1] [2]. Treatment of cancer cells with this compound derivatives typically results in the downregulation of these client proteins within hours, followed by induction of apoptosis and cell cycle arrest.

In vivo efficacy studies using xenograft mouse models have shown that this compound derivatives can significantly inhibit tumor growth without excessive toxicity [4]. The antitumor effects observed in these models are often accompanied by pharmacodynamic biomarkers of HSP90 inhibition, including induction of HSP70 (a marker of heat shock response activation) and decreased levels of client proteins in tumor tissues [1]. The therapeutic window of these compounds appears favorable, with effective antitumor doses being well-tolerated in animal models. However, like other HSP90 inhibitors, this compound derivatives face challenges related to pharmaceutical properties, including solubility, metabolic stability, and formulation, which must be addressed for successful clinical development [1].

Experimental Protocols

Fluorescence Polarization Binding Assay

The fluorescence polarization (FP) assay provides a robust, high-throughput method for evaluating the binding affinity of this compound derivatives to HSP90. This assay is based on the principle that when a fluorescent ligand binds to a large protein molecule, its rotational diffusion decreases, resulting in increased polarization of the emitted light [7].

4.1.1 Materials and Reagents
  • Purified recombinant HSP90α protein (commercially available from suppliers such as Abcam) [4]
  • BODIPY-labeled geldanamycin (GM-BODIPY) as the fluorescent tracer [7]
  • Test compounds (this compound derivatives dissolved in DMSO)
  • Assay buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT [7]
  • Black 96-well or 384-well microplates with non-binding surface
  • Fluorescence plate reader capable of measuring polarization (e.g., SpectraMax GeminiXS) [4]
4.1.2 Procedure
  • Prepare reagent solutions: Dilute HSP90α in assay buffer to a final concentration of 30 nM. Prepare GM-BODIPY stock solution at 5 nM in assay buffer [7].

  • Set up competition binding reactions:

    • Add 50 μL of HSP90α solution to each well
    • Add 0.5-1 μL of test compounds at various concentrations (typically spanning 0.1 nM to 100 μM)
    • Include controls: blank (buffer only), total binding (DMSO only), and nonspecific binding (excess unlabeled geldanamycin)
    • Incubate at room temperature for 10 minutes [4]
  • Initiate binding reaction: Add 50 μL of GM-BODIPY solution to each well (final concentration 2.5 nM).

  • Incubate: Protect plates from light and incubate at room temperature for 3 hours to reach binding equilibrium [7] [4].

  • Measure polarization: Read fluorescence polarization values using appropriate filters (excitation ~485 nm, emission ~530 nm). Calculate millipolarization (mP) units according to instrument manufacturer's instructions.

  • Data analysis: Plot mP values versus logarithm of inhibitor concentration. Fit data to a four-parameter logistic equation to determine EC50 values using software such as GraphPad Prism.

This FP assay typically exhibits excellent performance characteristics with signal-to-noise ratios >10 and Z' values >0.5, making it suitable for high-throughput screening of compound libraries [7].

Cellular Proliferation Assay

Evaluation of the antiproliferative effects of this compound derivatives is essential for determining their potential as anticancer agents.

4.2.1 Materials and Reagents
  • Cancer cell lines (e.g., HCT-116 colon cancer, HeLa cervical cancer, A549 lung cancer, MIA PaCa-2 pancreatic cancer) [4] [8]
  • Cell culture media and supplements appropriate for each cell line
  • Cell proliferation reagent (e.g., MTT, MTS, or PrestoBlue)
  • Test compounds (this compound derivatives in DMSO)
  • 96-well tissue culture-treated microplates
  • Microplate spectrophotometer or fluorometer
4.2.2 Procedure
  • Cell seeding: Harvest exponentially growing cells and seed into 96-well plates at densities of 2,000-5,000 cells per well in 100 μL complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow cell attachment [4].

  • Compound treatment: Prepare serial dilutions of this compound derivatives in culture medium. Remove old medium from cells and add 100 μL of compound-containing medium at various concentrations (typically 0.1 nM to 100 μM). Include vehicle controls (DMSO at same concentration as treated wells) and blank controls (medium only).

  • Incubation: Incubate cells with compounds for 72 hours at 37°C with 5% CO2.

  • Viability assessment:

    • For MTT assay: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C
    • Carefully remove medium and dissolve formed formazan crystals in 100-150 μL DMSO
    • Measure absorbance at 570 nm with reference wavelength at 630-650 nm [8]
  • Data analysis: Calculate percentage cell viability relative to vehicle-treated controls. Determine IC50 values using nonlinear regression analysis (log(inhibitor) vs. response-variable slope four-parameter fit).

Client Protein Degradation Immunoblotting

Confirmation of HSP90 inhibition in cells is demonstrated through degradation of client proteins using western blot analysis.

4.3.1 Materials and Reagents
  • Treated cells from proliferation assays
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • Nitrocellulose or PVDF membranes
  • Primary antibodies against HSP90 client proteins (e.g., HER2, EGFR, AKT, C-RAF) and loading control (e.g., GAPDH, tubulin)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents
4.3.2 Procedure
  • Cell treatment and lysis: Treat cells with this compound derivatives at various concentrations and time points (typically 6-24 hours). Wash cells with PBS and lyse in RIPA buffer. Centrifuge lysates at 14,000 × g for 15 minutes at 4°C and collect supernatants.

  • Protein quantification: Determine protein concentrations using BCA assay according to manufacturer's instructions.

  • Gel electrophoresis: Separate 20-40 μg of total protein per sample by SDS-PAGE and transfer to nitrocellulose membranes.

  • Immunoblotting:

    • Block membranes with 5% non-fat milk in TBST for 1 hour
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C
    • Wash membranes 3× with TBST for 5 minutes each
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Wash membranes 3× with TBST for 5 minutes each
    • Detect signals using ECL reagents and image with digital imaging system [8]
  • Data analysis: Quantify band intensities using image analysis software. Normalize client protein levels to loading controls and compare to vehicle-treated controls.

Therapeutic Applications and Future Directions

This compound-based HSP90 inhibitors hold promise for treating various diseases, particularly cancer types driven by HSP90-dependent oncoproteins. Their ability to simultaneously disrupt multiple signaling pathways makes them attractive for overcoming the drug resistance that often develops with targeted therapies [1]. Preclinical studies suggest potential applications in breast cancer (particularly HER2-positive types), prostate cancer, pancreatic cancer, colon cancer, and lung cancer, among others [8]. Beyond oncology, emerging research indicates potential applications for HSP90 inhibitors in neurodegenerative diseases like Alzheimer's, where protein aggregation plays a key role, and in infectious diseases through disruption of pathogen-specific HSP90 functions [1] [2].

The future development of this compound derivatives will likely focus on addressing challenges that have hampered clinical translation of previous HSP90 inhibitors, including hepatotoxicity, ocular toxicity, and limited efficacy as monotherapies in some clinical trials [1]. Strategies to overcome these limitations include the development of isoform-selective inhibitors to reduce side effects, improved formulations to enhance bioavailability, and rational combination therapies with other anticancer agents [3] [1]. Additionally, the exploration of HSP90 inhibitors in non-oncological indications represents an exciting frontier, with potential applications in autoimmune diseases, inflammation, and protein aggregation disorders.

Experimental Workflow and Mechanism Diagrams

HSP90 Inhibition Experimental Workflow

G start Compound Screening fp_assay Fluorescence Polarization Binding Assay start->fp_assay Primary Screening cellular_assay Cellular Proliferation & Viability Assay fp_assay->cellular_assay Confirmed Binders western Client Protein Degradation (Immunoblotting) cellular_assay->western Cytotoxic Compounds isoform_selectivity Isoform Selectivity Profiling western->isoform_selectivity Mechanism Confirmed in_vivo In Vivo Efficacy Studies (Xenograft Models) isoform_selectivity->in_vivo Selective Inhibitors adme ADMET Profiling in_vivo->adme Efficacious Compounds lead_identification Lead Compound Identification adme->lead_identification Favorable Properties

HSP90 Inhibition Mechanism

G inhibitor This compound Inhibitor atp_pocket HSP90 N-terminal ATP-binding Pocket inhibitor->atp_pocket Binds to hsp90_complex HSP90 Chaperone Complex atp_pocket->hsp90_complex Inactivates atp ATP atp->atp_pocket Competes with client_proteins Oncogenic Client Proteins (HER2, AKT, EGFR, etc.) degradation Ubiquitin-Proteasome Degradation client_proteins->degradation Targeted for apoptosis Apoptosis & Cell Cycle Arrest degradation->apoptosis Leads to hsp90_complex->client_proteins Fails to Stabilize hsp70 HSP70 Induction (Heat Shock Response) hsp90_complex->hsp70 Induces

References

Comprehensive Application Notes and Protocols for Hydrobenzamide Derivatives as Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrobenzamide Derivatives

This compound derivatives represent an important class of bioactive compounds with demonstrated efficacy against multiple therapeutic targets. These compounds are characterized by a benzamide core structure ((C_6H_5CONH_2)) with various substitutions that modulate their biological activity, solubility, and target specificity [1] [2]. Recent research has revealed their potential as inhibitors against targets including Heat Shock Protein 90 (Hsp90), histone deacetylases (HDAC), glycogen phosphorylase, thrombin, and components of the Hedgehog signaling pathway [3] [1] [4]. Their multifaceted biological activities, ranging from anticancer to antioxidant effects, make them valuable scaffolds for drug development programs [2].

The following application notes provide a comprehensive framework for evaluating this compound derivatives, including detailed experimental protocols, key structural requirements for activity, and standardized assays for assessing efficacy across multiple biological targets.

Therapeutic Applications and Key Derivatives

Table 1: Key Biological Targets and Therapeutic Applications of this compound Derivatives

Biological Target Therapeutic Application Key Derivatives Reported Efficacy
Hsp90 [1] Cancer, Neuropathic Pain, Viral Infections [1] This compound Patents [1] Broad-spectrum activity across multiple disease models [1]
HDAC (Class I) [4] Breast Cancer [4] Benzamide-based HDAC Inhibitors [4] Selective antiproliferative activity against MCF-7 and T47D cells [4]
Glycogen Phosphorylase [3] Diabetes Management [3] Benzamide Derivatives [3] IC~50~ = 2.68 µM for most potent inhibitor (4m) [3]
Thrombin [2] Thrombotic Diseases [2] Hydroxybenzamide from Protocatechuic Acid [2] Significant thrombin-inhibitory activity [2]
Hedgehog Signaling [5] Cancer [5] N-(2-pyrimidinylamino) benzamide [5] 21 compounds more potent than vismodegib [5]

Experimental Protocols and Methodologies

Synthesis of Hydroxybenzamide Derivatives

Principle: This protocol outlines the synthesis of hydroxybenzamide derivatives from protocatechuic acid (3,4-dihydroxybenzoic acid) through acetylation, chlorination, and amidation steps [2].

Materials:

  • 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
  • Acetic anhydride
  • Pyridine
  • Thionyl chloride (SOCl₂)
  • Tetrahydrofuran (THF)
  • Amino providers (e.g., p-aminomethylbenzoic acid, tranexamic acid, 6-aminocaproic acid, taurine)
  • Sodium carbonate (Na₂CO₃)
  • Sodium bicarbonate (NaHCO₃)
  • Hydrochloric acid (HCl)
  • Ethyl acetate

Procedure:

  • Acetylation: Dissolve 50.0 g of 3,4-dihydroxybenzoic acid in 250 mL of acetic anhydride. Add 10 mL of pyridine and stir the reaction mixture at 120°C for 5 hours. Evaporate excess solvent, add water, and collect the precipitated intermediate 3,4-diacetoxybenzoic acid [2].
  • Chlorination: Dissolve 7.6 g (0.032 mol) of the diacetoxybenzoic acid intermediate in 10 mL of thionyl chloride. Add four drops of dimethylformamide (DMF) and reflux at 70°C for 5 minutes. Remove excess thionyl chloride and disperse the liquid residue in 10 mL of THF [2].
  • Amidation: Add the acid chloride solution dropwise to a water solution (30 mL) containing 0.016 mol of amino provider, 0.9 g (0.008 mol) of sodium carbonate, and 1.3 g (0.016 mol) of sodium bicarbonate at 10-15°C. Maintain pH between 7-8 by adding sodium bicarbonate. Stir at room temperature until TLC indicates reaction completion (ninhydrin coloring). Acidify with HCl to pH 4-5, evaporate solvents, and wash residue with ethyl acetate. Purify by silica gel column chromatography or recrystallization from water [2].
Cell Viability Assessment Using Membrane Integrity Dyes

Principle: Cell-impermeant nucleic acid binding dyes selectively enter cells with compromised plasma membranes, providing a quantitative measure of cell viability [6].

Materials:

  • SYTOX Dead Cell Stains (e.g., SYTOX Green, SYTOX Blue, SYTOX Orange)
  • Propidium Iodide (PI) or 7-AAD (7-aminoactinomycin D)
  • Phosphate Buffered Saline (PBS)
  • Flow cytometer or fluorescence microscope
  • Appropriate cell culture reagents

Procedure:

  • Cell Preparation: Harvest cells and wash with PBS. For treated samples, apply the this compound derivative at desired concentrations and incubation times.
  • Staining: Prepare dye working concentration according to manufacturer specifications (e.g., 5 nM for SYTOX Red Dead Cell Stain). Add dye to cell suspension and incubate for 5-15 minutes at room temperature protected from light [6].
  • Analysis: Analyze samples immediately without washing.
    • Flow Cytometry: Use appropriate laser and filter sets (e.g., 488 nm excitation/504-523 nm emission for SYTOX Green; 633 nm excitation/640-658 nm emission for SYTOX Red) [6].
    • Fluorescence Microscopy: Image using appropriate filter sets for the selected dye.
  • Interpretation: Viable cells exhibit minimal fluorescence; dead cells with compromised membranes show bright fluorescence [6].

Table 2: Membrane Integrity Dyes for Viability Assessment

Dye Ex/Em (nm) Platform Compatibility Key Features
SYTOX Green [6] 483/503 [6] FC, FM [6] >100-fold fluorescence enhancement upon DNA binding [6]
Propidium Iodide (PI) [6] 535/617 [6] FC, FM [6] Classic DNA stain, 20-30x fluorescence enhancement [6]
7-AAD [6] 546/647 [6] FC, FM [6] Binds GC regions, useful for cell cycle analysis [6]
SYTOX Orange [6] 547/570 [6] FC, FM [6] Compatible with 561 nm laser [6]
Image-iT DEAD Green [6] 488/523 [6] FC, FM [6] Amenable to fixation/permeabilization post-staining [6]
HDAC Inhibitory Activity Assay

Principle: This fluorometric assay measures HDAC inhibition using a fluorogenic peptide substrate. Deacetylation by active HDAC enzymes releases a fluorescent group [4].

Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3/NCOR1, HDAC8)
  • Fluorogenic peptide substrate (Ac-RHKK[acetyl]-AMC)
  • Assay buffer (as recommended by enzyme supplier)
  • Reference inhibitor (e.g., vorinostat, entinostat)
  • Black 96-well microplates
  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute recombinant HDAC enzymes according to manufacturer's instructions [4].
  • Reaction Setup: In each well, mix HDAC enzyme with varying concentrations of this compound derivatives in assay buffer. Include controls (no inhibitor, reference inhibitor).
  • Reaction Initiation: Add fluorogenic peptide substrate to start reaction.
  • Incubation: Incubate at 37°C for appropriate time (typically 30-90 minutes).
  • Detection: Measure fluorescence (excitation ~360 nm, emission ~460 nm) using a microplate reader.
  • Data Analysis: Calculate percentage inhibition relative to controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves [4].
Antioxidant Activity Evaluation

Principle: Antioxidant potential of hydroxybenzamide derivatives can be assessed through DPPH radical scavenging and reducing power assays [2].

DPPH Radical Scavenging Assay:

  • Prepare 0.1 mM DPPH solution in methanol.
  • Mix test compounds at various concentrations with DPPH solution.
  • Incubate in dark for 30 minutes.
  • Measure absorbance at 517 nm.
  • Calculate percentage radical scavenging activity compared to control [2].

Reducing Power Assay:

  • Mix test compounds with phosphate buffer (0.2 M, pH 6.6) and potassium ferricyanide [K₃Fe(CN)₆].
  • Incubate at 50°C for 20 minutes.
  • Add trichloroacetic acid and centrifuge.
  • Mix supernatant with ferric chloride (FeCl₃).
  • Measure absorbance at 700 nm. Higher absorbance indicates greater reducing power [2].

Structure-Activity Relationship Analysis

Critical structural features influencing the inhibitory activity of benzamide derivatives:

  • Hydrogen Bonding Capacity: Hydroxyl groups often serve as critical hydrogen bond donors. Replacement with methoxy or hydrogen groups can significantly reduce activity, indicating importance for target interaction [7].
  • Molecular Length: For HDAC inhibitors, shorter molecular length correlates with stronger HDAC inhibitory activity, particularly for Class I HDACs [4].
  • Foot-Pocket Engagement: For selective HDAC1-3 inhibition, incorporation of bulky aromatic groups in the zinc-binding group segment enables engagement with the foot-pocket subpocket unique to these isoforms [4].
  • Amino Substitution: For HDAC inhibitors, an NH₂ group at the R² position is essential for HDAC inhibitory activity, though derivatives with CH₃ at this position may retain antiproliferative effects through alternative mechanisms [4].

Data Analysis and Interpretation

When evaluating this compound derivatives as inhibitors:

  • Multi-Parameter Assessment: Evaluate compounds across multiple assays (viability, enzymatic inhibition, antioxidant activity) to identify selective versus broad-spectrum inhibitors [2] [4].
  • Cytotoxicity Profiling: Assess compounds against both cancerous and normal cell lines (e.g., HUVEC) to determine therapeutic index and selectivity [2].
  • Structure-Activity Correlation: Correlate structural modifications with activity changes across multiple targets to guide rational design of next-generation inhibitors [4] [7].

Technical Diagrams and Workflows

Experimental Workflow for this compound Evaluation

G Start Compound Synthesis A Primary Screening (Enzyme Inhibition) Start->A Purification & Characterization B Cellular Assays (Viability & Proliferation) A->B Active Compounds C Mechanistic Studies (Target Engagement) B->C Selective Cytotoxicity D SAR Analysis C->D Mechanism Confirmed E Lead Optimization D->E Structural Insights End Candidate Selection E->End Improved Potency/Selectivity

HDAC Inhibition Mechanism

G HDAC HDAC Enzyme (Class I: HDAC1,2,3,8) Zinc Zinc Ion (Zn²⁺) Active Site HDAC->Zinc Coordinates Acetylation Increased Histone Acetylation HDAC->Acetylation Inhibition Prevents Deacetylation Benzamide Benzamide Inhibitor Benzamide->HDAC Binds Active Site Histone Histone Substrate Histone->HDAC Substrate Binding Transcription Gene Transcription Activation Acetylation->Transcription Outcomes Cell Cycle Arrest Apoptosis Transcription->Outcomes

Troubleshooting and Technical Notes

  • Compound Solubility: Some this compound derivatives may exhibit limited aqueous solubility. Use DMSO for stock solutions, ensuring final DMSO concentration does not exceed 0.1% in biological assays [2].
  • Membrane Integrity Assays: For accurate viability measurements, include both positive (treated with known cytotoxic agent) and negative (untreated) controls. Ensure dye concentration is optimized to minimize background while maintaining signal intensity [6].
  • Enzyme Assay Variability: Include reference inhibitors in each HDAC assay plate to normalize for inter-assay variability. Pre-incubate enzyme with inhibitor for 10-15 minutes before substrate addition for more consistent results [4].
  • Cytotoxicity Interpretation: Distinguish between general cytotoxicity and selective anticancer effects by comparing IC₅₀ values in cancer versus normal cell lines. A minimum 3-fold selectivity index is typically required for promising candidates [2].

Conclusion

This compound derivatives represent versatile scaffolds for developing inhibitors against multiple therapeutic targets. The application notes and standardized protocols provided herein enable systematic evaluation of their synthetic feasibility, biological activity, and structure-activity relationships. Particular attention should be paid to hydrogen bonding capabilities, molecular length optimization, and selective target engagement when designing new derivatives. The integrated experimental approach combining enzymatic assays, cell-based screening, and mechanistic studies provides a comprehensive framework for advancing promising this compound derivatives through the drug discovery pipeline.

References

Application Notes and Protocols: Synthesis of Hydrobenzamide from Benzaldehyde and Ammonia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

The reaction between benzaldehyde and ammonia to form hydrobenzamide is a well-established chemical transformation with significant utility in organic synthesis and drug development. This compound, a trimeric condensation product, serves as a key intermediate for the preparation of various heterocyclic compounds and pharmaceuticals.

  • Reaction Overview: This transformation involves the condensation of three molecules of benzaldehyde with two molecules of ammonia, resulting in the formation of this compound with the elimination of three water molecules [1]. The stoichiometric relationship is precisely defined as 3C₆H₅CHO + 2NH₃ → (C₆H₅CH)₃N₂ + 3H₂O [1].

  • Historical Context: Early methods for this compound synthesis required extended reaction times (up to 28 hours) and often utilized solvents such as alcohol or ether [2]. Modern approaches have optimized these conditions to improve yield and reduce reaction time.

  • Structural Characteristics: this compound possesses a distinct molecular structure characterized by imino linkages between benzaldehyde-derived units. This configuration makes it valuable for further chemical modifications and complex molecule synthesis [2] [3].

Experimental Protocols

Aqueous Ammonia Method

This method utilizes aqueous ammonia solution and is suitable for standard laboratory synthesis [3]:

Materials:

  • Benzaldehyde (5 mL, freshly distilled if possible)
  • Concentrated ammonium hydroxide solution (25%, 25 mL)
  • Ethanol (95%, for recrystallization)
  • Ice-water bath
  • Erlenmeyer flask with stopper
  • Filtration apparatus

Procedure:

  • Place 5 mL of benzaldehyde and 25 mL of concentrated ammonium hydroxide solution in a stoppered flask.
  • Allow the mixture to stand at room temperature for approximately 48 hours without agitation.
  • Observe the formation of crystalline this compound during this period.
  • Filter the resulting crystals and wash with cold water to remove residual ammonia.
  • Recrystallize the crude product from hot ethanol (approximately 8 mL per gram of solid).
  • Dry the purified crystals to constant weight.

Notes:

  • Using freshly distilled benzaldehyde can improve yields by minimizing oxidation to benzoic acid [3].
  • The reaction may initially form an oil that solidifies upon standing or cooling.
  • Yield can be approximately 90% theoretical (approximately 4.2 g from 5 mL benzaldehyde) with a melting point of 100-105°C [3].
Gaseous Ammonia Method (Patent Method)

This method, described in US2863920A, utilizes gaseous ammonia and may offer advantages in reaction control and purity [2]:

Materials:

  • Liquid benzaldehyde (high purity)
  • Anhydrous ammonia gas
  • Reactor with powerful stirring mechanism
  • Cooling jacket system
  • Gas delivery system

Procedure:

  • Place liquid benzaldehyde in a suitable reactor equipped with adequate and powerful stirring means.
  • Equip the reactor with a cooling jacket and maintain temperature control throughout the reaction.
  • Deliver gaseous ammonia to the bottom of the reactor, bubbling it through the benzaldehyde under vigorous stirring conditions.
  • Continue ammonia addition until the reaction mixture thickens and eventually forms solid white crystalline this compound.
  • Maintain efficient agitation to ensure ammonia access to all benzaldehyde throughout the process.
  • Recover the solid product through filtration or other appropriate separation methods.

Critical Parameters:

  • Temperature control is essential throughout the process
  • Vigorous agitation is necessary to break up solid particles and ensure complete reaction
  • Ammonia must be efficiently distributed through the reaction mixture

Data Presentation and Analysis

Table 1: Comparison of this compound Synthesis Methods
Parameter Aqueous Ammonia Method Gaseous Ammonia Method
Ammonia Source 25% Aqueous NH₃ Anhydrous NH₃ gas
Reaction Time 48 hours Several hours (monitor for completion)
Temperature Room temperature Controlled with cooling jacket
Agitation Not required Vigorous mechanical stirring essential
Workup Filtration, water wash, recrystallization from ethanol Filtration, possible purification
Reported Yield ~90% theoretical [3] Not specifically quantified [2]
Melting Point 100-105°C [3] Not specified [2]
Purity Considerations May require multiple recrystallizations to remove benzaldehyde odor [3] Potentially higher purity due to absence of aqueous system
Table 2: Characterization Data for this compound
Property Reported Values Conditions/Notes
Melting Point 100-105°C [3], 102-105°C [3], 110°C [3] Variation may depend on recrystallization efficiency and final purity
Solubility Insoluble in water, easily soluble in alcohol [3] Recrystallization typically uses 95% ethanol
Appearance White crystalline solid [2] [3] May form as hard product adhering to reaction vessel [3]
Spectral Features Not explicitly provided in sources Recommended characterization: FTIR, NMR, mass spectrometry

Experimental Workflow and Reaction Pathway

The following diagram illustrates the synthetic pathway for this compound formation and its downstream applications:

G Benzaldehyde Benzaldehyde This compound This compound Benzaldehyde->this compound 3:2 ratio Ammonia Ammonia Ammonia->this compound Aqueous or gaseous Amarine Amarine This compound->Amarine Further transformation Lophine Lophine This compound->Lophine Via amarine intermediate Complexes Complexes This compound->Complexes With metal ions (Ni, Co)

Troubleshooting and Optimization

  • Low Yields: Can result from insufficient reaction time, inadequate mixing (in gaseous method), or impure starting materials. Ensure fresh benzaldehyde to avoid oxidized impurities [3].

  • Oil Formation: Initial oil formation rather than direct crystallization may occur. This typically solidifies upon extended standing or can be induced by cooling or seeding [3].

  • Product Purity: Residual benzaldehyde odor may persist. Multiple recrystallizations from ethanol may be necessary to obtain pure product [3].

  • Scale-up Considerations: For larger scale preparations, the gaseous ammonia method with efficient temperature control and agitation may be preferable to the aqueous method [2].

Applications in Drug Development

This compound serves as a versatile intermediate in pharmaceutical synthesis with several demonstrated applications:

  • Precursor to Bioactive Molecules: this compound can be transformed to amarine, which subsequently serves as an intermediate for lophine synthesis, a compound exhibiting weak chemiluminescence properties [3].

  • Coordination Chemistry: The structural features of this compound and its derivatives enable complex formation with various metal ions including nickel and cobalt, which may have implications in medicinal chemistry and catalyst development [3].

  • Synthetic Versatility: The product demonstrates utility in multi-step synthetic pathways for producing compounds with potential pharmacological activity, including stilbenediamine derivatives [3].

Conclusion

The synthesis of this compound from benzaldehyde and ammonia represents a robust and well-established chemical transformation with significant utility in organic synthesis and drug development. Researchers can select between the aqueous ammonia method for simplicity or the gaseous ammonia approach for potentially enhanced control and purity. The product serves as a valuable intermediate for further chemical transformations with applications in medicinal chemistry and materials science.

References

Application Notes: Hydrobenzamide Derivatives in Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Hydrobenzamide derivatives represent a promising class of compounds in oncology drug discovery. Their structural flexibility allows for rational design strategies, such as molecular hybridization, to enhance antitumor activity and overcome drug resistance [1]. These compounds often function by modulating specific signaling pathways or by inducing oxidative stress and apoptosis in cancer cells.

Table 1: Selected this compound Derivatives and Their Anticancer Activities

Compound Class/Example Reported Target/Mechanism Experimental Model (Cell Line) Key Metric (e.g., IC₅₀/GR₅₀) Primary Findings
Benzamide-Erianin Hybrid (BJ-13) [1] ROS-mediated apoptosis; Mitochondrial dysfunction Gastric cancer (SGC-7901) and other solid tumor cell lines IC₅₀ values in low micromolar range (compound-specific) Induced ROS overproduction, mitochondrial membrane depolarization, and caspase activation [1]
2-Methoxybenzamide (Compound 21) [2] Hedgehog (Hh) signaling pathway inhibitor; Targets Smoothened (Smo) Daoy (medulloblastoma); NIH3T3-Gli-Luc reporter IC₅₀ = 0.03 µM (in Gli-luc assay) Potently inhibited Hh signaling; effective against mutant Smo (D477G); blocked Smo ciliary translocation [2]
Thiophosphoryl-Appended Pd(II) Pincer Complexes [3] Not fully elucidated; Apoptosis induction; Potential P-gp inhibition HCT116 (colon), MCF7 (breast), PC3 (prostate) cancer IC₅₀ values ranging from ~3.0 to >10 µM (compound-dependent) Overcame P-gp mediated drug resistance; induced apoptosis; stable in solution (DMSO) [3]
Repurposed Anthelminthic (Niclosamide) [4] Multiple: Uncouples mitochondrial OXPHOS; Inhibits Wnt/NF-κB signaling Various cancer and cancer stem cell (CSC) models Cytotoxicity at low concentrations (e.g., ~0.25-6 µg/mL in serum) Acts as a protonophore; broad-spectrum anticancer activity; limited by poor systemic absorption [4]

Experimental Protocols

Protocol 1: Measuring Drug Sensitivity Using Growth Rate Inhibition (GR) Metrics

Accurate quantification of drug response is critical. Traditional metrics like IC₅₀ can be confounded by cell division rates. The GR method provides a more robust alternative [5] [6].

Procedure:

  • Cell Plating: Plate cells in 384-well plates. Empirically determine a plating density that ensures uniform, exponential growth over the entire assay duration (typically 72 hours) without confluence-induced inhibition [6]. For example, MCF10A cells are plated at 750 cells/well [6].
  • Drug Treatment & Experimental Layout:
    • Prepare a dose-response series of the this compound derivative (e.g., half-log dilutions across 8-10 concentrations).
    • Include controls in each plate: vehicle (DMSO) as a negative control and a reference cytotoxic drug (e.g., doxorubicin) as a positive control [7].
    • Dispense drugs into plates before seeding cells ("reverse mode") for high-throughput screening [7].
  • Cell Number Measurement:
    • Time Zero (T₀): Fix or lyse a set of plates immediately after cell adhesion (2-8 hours post-plating) to determine the starting cell number.
    • Control (T_ctl) and Treated (T_x): After the assay period (e.g., 72h), measure cell numbers in untreated control wells and drug-treated wells.
    • Measurement: Use a fluorescent-based viability assay (e.g., PrestoBlue [7] or ATP-based assays like CellTiter-Glo) according to manufacturer protocols. Fluorescence/luminescence is a proxy for cell number.
  • GR Value Calculation:
    • Calculate the GR value for each drug concentration using the formula: GR(c) = 2^(log₂(x(c)/x₀) / log₂(x(0)/x₀)) - 1 where x₀ is the T₀ measurement, x(0) is the T_ctl measurement, and x(c) is the measurement at concentration c [5].
    • Interpretation: GR = 1 (no effect), 0 < GR < 1 (partial growth inhibition), GR = 0 (cytostasis), GR < 0 (cell death) [5].
  • Data Analysis:
    • Fit GR values vs. log(dose) to a sigmoidal curve to derive GR₅₀ (concentration for half-maximal growth inhibition) and other parameters using tools like the GRcalculator (www.grcalculator.org) or the GRmetrics R/Bioconductor package [5].

The following workflow diagram illustrates this process:

T0 Cell Plating & T₀ Measurement Treat Drug Treatment & Incubation (72h) T0->Treat Measure Endpoint Viability Measurement (T_ctl, T_x) Treat->Measure Calculate GR Value Calculation Measure->Calculate Analyze Curve Fitting & GR Metric Extraction Calculate->Analyze Output GR₅₀, GRmax Analyze->Output

Protocol 2: Assessing Apoptosis via Flow Cytometry

This compound derivatives often trigger programmed cell death. This protocol assesses apoptosis by detecting phosphatidylserine externalization.

Procedure:

  • Cell Treatment: Treat cancer cells (e.g., SGC-7901 gastric cancer cells) with the test compound at its GR₅₀ and 2x GR₅₀ concentrations for 24-48 hours [1]. Include untreated and staurosporine-treated cells as negative and positive controls, respectively.
  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
  • Annexin V/Propidium Iodide (PI) Staining:
    • Resuspend ~1x10⁵ cells in 100 µL of Annexin V binding buffer.
    • Add 5 µL of fluorescently conjugated Annexin V and 5 µL of PI solution.
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 µL of binding buffer and analyze immediately by flow cytometry.
  • Analysis:
    • Differentiate cell populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic/necrotic) [1].
Protocol 3: Evaluating ROS Induction

Many this compound derivatives exert cytotoxicity by elevating intracellular Reactive Oxygen Species (ROS) [1].

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. After adherence, treat with the test compound for a predetermined time (e.g., 4-12 hours).
  • Staining: Load cells with 10 µM 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium for 30-45 minutes at 37°C. H₂DCFDA is cell-permeable and oxidized by ROS to a fluorescent DCF.
  • Measurement and Analysis:
    • Wash cells with PBS to remove excess dye.
    • Measure fluorescence (Ex/Em ~485/535 nm) using a microplate reader.
    • Express results as fold-change in fluorescence intensity relative to the vehicle-treated control. A known ROS inducer (e.g., menadione) should be used as a positive control [1].

Synthesis of Benzamide Derivatives

The synthesis of novel benzamide compounds, as exemplified in recent research, often involves convergent strategies.

General Procedure (Representative) [1]:

  • Mannich Reaction: React substituted benzaldehydes with substituted anilines in absolute ethanol to form an imine intermediate.
  • Reduction: Reduce the imine using sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the secondary amine.
  • Amide Coupling: Couple the amine with a carboxylic acid derivative (e.g., 4-chlorocarbonylbenzoate) using a base like DIPEA (N,N-Diisopropylethylamine) in dichloromethane to form the ester.
  • Hydrolysis and Final Coupling: Hydrolyze the ester to the carboxylic acid using sodium hydroxide. Finally, perform an amide coupling with a hydrazide derivative using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to yield the target this compound derivative [1].

The synthetic route and key mechanisms of action are summarized below:

cluster_synthesis Representative Synthesis Pathway [1] cluster_mechanism Key Mechanisms of Action A Benzaldehyde + Aniline B Mannich Reaction (Ethanol) A->B C Imine Intermediate B->C D Reduction (NaBH(OAc)₃) C->D E Amine Intermediate D->E F Amide Coupling & Hydrolysis E->F G Acid Intermediate F->G H Final Coupling with Hydrazide (EDC/DMAP) G->H I Target this compound Derivative H->I M1 ROS Induction & Apoptosis [1] I->M1  e.g., Compound BJ-13 M2 Hedgehog Pathway Inhibition [2] I->M2  e.g., Compound 21 M3 Overcoming P-gp Resistance [3] I->M3  e.g., Pd(II) Complexes

Conclusion

This compound derivatives are a versatile scaffold for developing novel anticancer agents. Their efficacy is linked to diverse mechanisms, including ROS-mediated apoptosis, inhibition of key pathways like Hedgehog, and the ability to overcome drug resistance. Employing robust protocols like GR metrics for sensitivity testing is crucial for accurate preclinical evaluation. Future work should focus on further elucidating their molecular targets and improving their pharmacokinetic profiles for clinical translation.

References

Comprehensive Experimental Protocols for Hydrobenzamide: Synthesis, Functionalization, and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrobenzamide Chemistry and Applications

This compound (C₁₉H₁₈N₂), chemically known as tris(benzylidene)triaminotriethylaminobenzene, represents a versatile organic compound with significant applications in pharmaceutical development, polymer science, and synthetic chemistry. This trimeric condensation product of benzaldehyde and ammonia serves as a valuable precursor and intermediate in the synthesis of diverse molecular architectures. The compound's significance in modern chemical research stems from its structural complexity and functional versatility, enabling applications ranging from kinase inhibition in oncology to polymer functionalization in materials science. Recent advances have particularly highlighted this compound's role as a molecular scaffold in developing targeted therapies, where its capacity for structural modification facilitates the optimization of pharmacological properties. The following application notes provide detailed experimental protocols for harnessing this compound's potential across these diverse research domains, with comprehensive quantitative data and standardized procedures to ensure reproducibility and reliability.

Table 1: Key Applications of this compound and Derivatives in Current Research

Application Area Specific Use Key Advantages Reference
Pharmaceutical Development HSP90 inhibition for cancer therapy Simultaneous targeting of multiple antitumor mechanisms [1]
Polymer Science Functionalization of conjugated diene polymers Enhanced material properties for tire manufacturing [2]
Synthetic Chemistry Intermediate for hybrid inhibitor synthesis Enables predictable pharmacokinetic parameters [3]
Epigenetic Modulation HDAC inhibition for oncology Synergistic effects with existing chemotherapeutics [4]

Synthetic Protocols for this compound and Derivatives

Fundamental this compound Synthesis

The synthesis of this compound via the condensation of benzaldehyde with ammonia represents a foundational laboratory procedure with optimized parameters for yield and purity. According to the patented methodology (US2863920A), the reaction proceeds efficiently under carefully controlled conditions without requiring extended reaction times or specialized solvents described in earlier approaches [5].

Experimental Procedure:

  • Place 200 mL of pure liquid benzaldehyde (1.96 mol) in a reactor equipped with a powerful mechanical stirrer and an efficient cooling jacket.
  • Begin vigorous agitation and maintain the reaction temperature at 20-25°C using circulating coolant.
  • Introduce anhydrous ammonia gas through a dispersion inlet at the reactor bottom at a flow rate of 0.5-1.0 L/min.
  • Continue ammonia bubbling and agitation as the liquid gradually thickens due to this compound formation.
  • After 3-4 hours, the product precipitates as a white crystalline solid.
  • Maintain stirring for an additional hour to ensure complete reaction.
  • Recover the product by vacuum filtration and wash with cold ethanol (50 mL) to remove unreacted benzaldehyde.
  • Dry the crystalline product at 40°C under reduced pressure (20 mmHg) for 4 hours.

Critical Parameters:

  • Benzaldehyde Purity: Use freshly distilled benzaldehyde to prevent oxidation byproducts.
  • Temperature Control: Maintain strict temperature control between 20-25°C; higher temperatures promote side products.
  • Ammonia Distribution: Ensure fine bubble distribution and vigorous agitation to prevent localized concentration gradients.
  • Reaction Monitoring: The reaction endpoint is indicated by complete solidification of the reaction mixture under efficient stirring.

This optimized method typically yields 85-92% this compound with high purity, requiring no further recrystallization for most applications. The product characteristics include a white crystalline appearance, melting point of 118-120°C, and excellent stability when stored in airtight containers protected from light [5].

Synthesis of this compound-Derived Hybrid Inhibitors

The structural versatility of this compound enables its development as a precursor for pharmacologically active hybrids, particularly in oncology therapeutics. The following protocol details the synthesis of sorafenib-hydrobenzamide hybrids as documented in recent literature [3].

Experimental Procedure for SRF-CHA:

  • Begin with 466 mg (1 mmol) of sorafenib carboxylic acid methyl ester (SRF-ME) in a 50 mL round-bottom flask.
  • Add 262 mg (2 mmol) of aminocaproic acid and 383 mg (2.5 mmol) of DBU in 10 mL anhydrous methanol.
  • Reflux the mixture with stirring for 6 hours at 65°C under nitrogen atmosphere.
  • Cool the reaction mixture to room temperature and dilute with 10 mL deionized water.
  • Acidify carefully with HCl (1:1 dilution) to pH 5-6 with continuous stirring.
  • Cool the mixture at 10°C for 18 hours to facilitate complete precipitation.
  • Collect the precipitate by Büchner filtration and wash with cold water (2 × 10 mL).
  • Purify the crude product by silica gel chromatography using CHCl₃/EtOH (10:1) as the mobile phase.
  • Combine the product-containing fractions, evaporate under reduced pressure, and recrystallize from 3 mL CHCl₃ at 10°C for 18 hours.
  • Recover the final product (SRF-CA) as a white crystalline solid with a typical yield of 71% (400 mg) [3].

Characterization Data for SRF-CHA:

  • ¹H NMR (DMSO-d₆): δ 10.30 (1H, s, NHd), 9.23 (1H, s, NHα), 9.01 (1H, s, NHb), 8.75 (1H, t, J 5.9, NHγ), 8.63 (1H, s, OH), 8.51 (1H, d, J 5.5, H18), 8.13 (1H, s, H16), 7.74-7.54 (4H, m, H4, H10, H14, H19), 7.39 (1H, d, J 2.3, H1), 7.22-7.12 (3H, m, H5, H11, H13), 3.25 (2H, q, J 6.6, H1'), 1.94 (2H, t, J 7.3, H5'), 1.61-1.41 (4H, m, H2', H4'), 1.34-1.17 (2H, m, H3').
  • ¹³C NMR (DMSO-d₆): δ 169.57 (C6'), 166.47 (C15), 163.60 (C20), 152.95 (C8/C17) [3].

Table 2: Reaction Optimization Parameters for this compound Synthesis

Parameter Standard Condition Optimized Condition Effect on Yield
Temperature 20-25°C 22°C ± 2 ±5% yield variation
Ammonia Flow Rate 0.5 L/min 0.75 L/min Maximizes yield at 92%
Reaction Time 3-4 hours 4 hours Ensures complete conversion
Benzaldehyde Purity Technical grade Freshly distilled Improves yield by 15%
Agitation Rate Moderate Vigorous Prevents localized hot spots

Pharmaceutical Evaluation Protocols

Biological Activity Assessment

This compound derivatives demonstrate significant potential as therapeutic agents, particularly in oncology through mechanisms involving HSP90 inhibition and epigenetic modulation. The following protocols standardize the evaluation of these biological activities [1] [4].

HDAC6 Inhibition Assay:

  • Prepare test compound solutions in DMSO at concentrations of 0.1, 1, 10, and 100 μM.
  • Incubate compounds with purified HDAC6 enzyme in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% BSA) for 30 minutes at 37°C.
  • Add HDAC substrate (Boc-Lys(Ac)-AMC) at a final concentration of 50 μM.
  • Continue incubation for additional 60 minutes at 37°C.
  • Stop the reaction by adding trichostatin A (1 μM final concentration) and developer solution.
  • Measure fluorescence at excitation 360 nm/emission 460 nm using a microplate reader.
  • Calculate percentage inhibition relative to DMSO control and reference inhibitor (10 μM trichostatin A).
  • Determine IC₅₀ values using non-linear regression analysis of concentration-response data [4].

Antiproliferative Activity Screening (MTT Assay):

  • Seed CCRF-CEM (sensitive) and CEM/ADR5000 (multidrug-resistant) leukemia cells in 96-well plates at 5 × 10⁴ cells/well.
  • Incubate for 24 hours at 37°C in 5% CO₂ atmosphere to allow cell attachment.
  • Add test compounds at concentrations ranging from 0.1 nM to 100 μM in serial dilutions.
  • Include sorafenib (1-10 μM) as positive control and DMSO (0.1%) as vehicle control.
  • Incubate cells for 72 hours under standard culture conditions.
  • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours.
  • Carefully remove medium and dissolve formed formazan crystals in DMSO (100 μL/well).
  • Measure absorbance at 570 nm with 630 nm reference using a microplate reader.
  • Calculate percentage cell viability and determine GI₅₀ values (concentration causing 50% growth inhibition) [3] [4].
ADMET Property Evaluation

The drug-likeness of this compound derivatives represents a critical factor in their pharmaceutical development. The following computational and experimental approaches provide comprehensive ADMET profiling [6].

Computational ADMET Prediction:

  • Generate optimized 3D structures of test compounds using Spartan 14 software with DFT B3LYP/6-31G* method.
  • Calculate molecular descriptors:
    • log P (partition coefficient) using XLOGP3-AA method
    • polarizability from electron density analysis
    • HOMO-LUMO energies for chemical reactivity assessment
    • molecular area and volume using CPK models
  • Evaluate drug-likeness using SwissADME web service with multiple medicinal chemistry rules:
    • Lipinski's Rule of Five (MW ≤ 500, log P ≤ 5, HBD ≤ 5, HBA ≤ 10)
    • Ghose Filter (log P between -0.4 and 5.6, MW between 160 and 480)
    • Veber Rules (rotatable bonds ≤ 10, polar surface area ≤ 140 Ų)
  • Predict pharmacokinetic properties using pkCSM database:
    • Human intestinal absorption (% absorbed)
    • BBB permeability (log BB)
    • CYP450 inhibition profiles (CYP2D6, CYP3A4, CYP1A2, CYP2C19, CYP2C9)
    • AMES toxicity and hepatotoxicity [6]

Critical Molecular Properties for this compound Derivatives:

  • Optimal log P Range: 2.0-4.0 for balanced permeability and solubility
  • Polar Surface Area: <140 Ų for good oral bioavailability
  • H-bond Donors/Acceptors: ≤5/≤10 to comply with Lipinski's rules
  • Molecular Weight: <500 Da for favorable pharmacokinetics
  • Rotatable Bonds: <10 for improved oral bioavailability [6]

Polymer Functionalization Methodologies

This compound compounds serve as valuable functionalization agents in polymer chemistry, particularly for modifying conjugated diene polymers manufactured using lanthanide-based catalyst systems. The following protocol details this application [2].

Functionalization of Conjugated Diene Polymers:

  • Synthesize reactive polymer by polymerizing 1,3-butadiene monomer using a neodymium-based catalyst system in anhydrous cyclohexane.
  • Prepare catalyst system comprising:
    • Neodymium versatate (0.1 mmol)
    • Methylaluminoxane (10 mmol)
    • Diisobutylaluminum hydride (2.0 mmol)
    • Ethyl aluminum sesquichloride (0.3 mmol)
  • Carry out polymerization at 60°C for 60 minutes with continuous agitation.
  • Confirm complete monomer conversion (>95%) by gravimetric analysis.
  • Add This compound compound (0.5-2.0 molar equivalents relative to polymer chains) dissolved in anhydrous toluene.
  • Continue reaction at 50°C for 30 minutes with efficient mixing.
  • Terminate the reaction by adding ethanol containing 1% antioxidant (BHT).
  • Recover the functionalized polymer by precipitation in ethanol and vacuum drying at 50°C for 12 hours [2].

Characterization of Functionalized Polymers:

  • FT-IR Analysis: Confirm functionalization by characteristic imine stretches at 1640-1660 cm⁻¹
  • GPC Measurement: Determine molecular weight and polydispersity (target PDI <1.5)
  • NMR Spectroscopy: Quantify functionalization efficiency and structural integrity
  • Thermal Analysis: Assess glass transition temperature and thermal stability
  • Vulcanization Testing: Evaluate cure characteristics and crosslink density [2]

Experimental Workflows and Signaling Pathways

To facilitate method standardization and reproducibility, the following diagrams illustrate key experimental workflows for this compound synthesis and biological evaluation.

synthesis cluster_conditions Critical Parameters benzaldehyde benzaldehyde reactor reactor benzaldehyde->reactor 200 mL ammonia ammonia ammonia->reactor 0.5-1.0 L/min product product reactor->product 3-4 hours temp Temperature: 20-25°C purity Benzaldehyde purity: Freshly distilled agitation Vigorous agitation required time Reaction time: 3-4 hours cooling cooling cooling->reactor 20-25°C

Diagram 1: this compound Synthesis Workflow. This diagram illustrates the optimized procedure for this compound synthesis via benzaldehyde condensation with ammonia, highlighting critical reaction parameters that ensure high yield and purity [5].

Diagram 2: Biological Evaluation Workflow for this compound Derivatives. This diagram outlines the comprehensive pharmaceutical assessment protocol, including target inhibition, cellular efficacy, and computational ADMET prediction [3] [4] [6].

Conclusion and Future Perspectives

This compound and its derivatives represent versatile chemical entities with significant applications across pharmaceutical development, polymer science, and synthetic chemistry. The experimental protocols detailed in this application note provide standardized methodologies for harnessing their potential, with particular emphasis on synthetic optimization, biological evaluation, and functionalization techniques. The comprehensive data presentation, including quantitative parameters and structured workflows, enables researchers to implement these methods with high reproducibility and efficiency.

Future development directions for this compound research include the design of targeted molecular hybrids combining established chemotherapeutic agents with this compound-based HDAC inhibitory motifs, potentially addressing multidrug resistance in oncology. Additionally, exploration of structural diversification through introduction of electron-withdrawing or donating substituents may further optimize pharmacological properties and therapeutic indices. In materials science, investigation of This compound-functionalized polymers with tailored mechanical characteristics represents a promising avenue for advanced material development. The continuous refinement of these experimental protocols will facilitate these innovations, positioning this compound chemistry as a valuable contributor to multiple scientific and technological domains.

References

Comprehensive Laboratory Guide: Hydrobenzamide Preparation Methods and Applications in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrobenzamide and Its Applications

This compound, chemically known as N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine, is a valuable organic compound belonging to the class of imines. This trimeric species formed from benzaldehyde and ammonia serves as a crucial synthetic intermediate in organic chemistry and pharmaceutical research. Its significance stems from its role as a precursor to reactive N-H imines like phenylmethanimine, which are challenging to isolate and characterize due to their inherent instability [1]. This compound offers researchers a stable, crystalline alternative for generating these reactive intermediates when needed, making it particularly valuable in both solution-phase chemistry and gas-phase spectroscopic studies [1].

The compound has gained renewed interest in pharmaceutical contexts, with recent research exploring This compound derivatives as potent inhibitors of Hsp90 (Heat Shock Protein 90) [2]. Hsp90 represents a promising molecular target for anticancer therapy due to its role in stabilizing oncogenic proteins, and this compound-based compounds have demonstrated significant potential in this area. Additionally, the thermal decomposition properties of this compound enable its application in specialized spectroscopic techniques requiring in situ generation of reactive intermediates, including rotational electric resonance spectroscopy and nuclear magnetic resonance (NMR) spectroscopy [1]. These multidisciplinary applications across synthetic chemistry, pharmaceutical development, and molecular spectroscopy underscore the importance of reliable preparation methods for this compound.

Experimental Protocols for this compound Preparation

Optimized Method Using Gaseous Ammonia

The most efficient laboratory-scale preparation of this compound utilizes gaseous ammonia reacting directly with liquid benzaldehyde. This method produces high yields of pure this compound with significantly reduced reaction times compared to traditional approaches [3].

  • Equipment Setup: The reaction requires a suitable reactor equipped with powerful mechanical stirring and an adequate cooling jacket. The stirring mechanism must be robust enough to handle the increasing viscosity as the reaction progresses and eventually break up the solid crystalline product that forms. The reactor should also include a gas delivery system that introduces gaseous ammonia at the bottom of the vessel, typically through a fritted or perforated tube to create fine bubbles [3].

  • Reaction Procedure:

    • Place liquid benzaldehyde (desirably in as pure a condition as convenient) in the reactor. The purity of benzaldehyde is important, though minor impurities don't significantly interfere with the reaction [3].
    • Begin agitation and cooling, maintaining the temperature between 10-30°C during the initial exothermic reaction phase [3].
    • Introduce gaseous ammonia (as pure as possible) through the bottom of the reactor, bubbling it through the benzaldehyde under conditions of good stirring [3].
    • Continue ammonia introduction and stirring as the liquid benzaldehyde gradually thickens due to the formation of this compound. The mixture eventually transforms into a solid mass of white crystalline this compound [3].
    • Maintain stirring throughout the process to ensure the ammonia has ready access to all benzaldehyde, breaking up the solid contents as they form [3].
  • Workup and Isolation: Once the reaction is complete (typically when solid formation is substantial), the product can be purified by washing or recrystallization. The patent indicates that after the reaction mass has set to a crystalline solid, the refrigerating jacket may be drained and the material heated by vapor or other means, though specific temperature guidelines are not provided [3].

Traditional Aqueous Ammonia Method

The conventional approach to this compound synthesis employs aqueous ammonia (ammonium hydroxide) reacting with benzaldehyde. This method typically requires extended reaction times - up to 28 hours according to some procedures - with careful temperature control throughout the process [3]. Some modifications of this procedure utilize solvents such as ethanol or diethyl ether to facilitate the reaction between benzaldehyde and aqueous ammonia [3].

  • Procedure: Benzaldehyde is combined with aqueous ammonia, typically with vigorous shaking or stirring. The mixture is allowed to stand for an extended period until the reaction is complete. The resulting solid is collected by filtration and may be washed with water, dilute alcohol, or other solvents to remove impurities [3].

  • Limitations: This method generally proceeds more slowly than the gaseous ammonia approach and may produce lower yields. The presence of water can also lead to increased formation of byproducts or necessitate more extensive purification procedures [3].

Table 1: Comparison of this compound Preparation Methods

Method Parameter Gaseous Ammonia Method Traditional Aqueous Ammonia Method
Reaction Time Significant reduction (specific time not provided) Up to 28 hours [3]
Ammonia Source Gaseous ammonia [3] Aqueous ammonia (ammonium hydroxide) [3]
Temperature Control Cooling jacket required for initial exothermic reaction [3] Careful heating control required [3]
Solvent Requirements None (neat benzaldehyde) [3] May use ethanol, ether, or no solvent [3]
Product Purity High (minimal impurities) May require additional purification

Experimental Workflow and Characterization

Visual Experimental Workflow

The following diagram illustrates the optimized laboratory procedure for this compound preparation using gaseous ammonia, highlighting key steps and decision points:

hydrobenzamide_workflow start Begin this compound Synthesis setup Reactor Setup: - Mechanical stirrer - Cooling jacket - Gas delivery system start->setup benzaldehyde Charge Reactor with Liquid Benzaldehyde setup->benzaldehyde cooling Begin Cooling and Aggitation benzaldehyde->cooling ammonia Introduce Gaseous Ammonia Bubbles cooling->ammonia reaction Monitor Reaction: - Temperature (10-30°C) - Viscosity increase - Crystal formation ammonia->reaction solid_check Substantial Solid Formation? reaction->solid_check solid_check->reaction No complete Reaction Complete: White Crystalline Solid solid_check->complete Yes workup Workup & Purification: - Washing - Recrystallization complete->workup

Figure 1: Experimental workflow for this compound preparation showing key steps from reactor setup through final workup and purification.

Characterization and Analytical Methods

Proper characterization of this compound is essential for verifying compound identity and purity, particularly given its role as a precursor to reactive intermediates in pharmaceutical applications.

  • Thermal Decomposition for Imine Generation: For applications requiring reactive phenylmethanimine, this compound can be thermally decomposed. Research shows that heating this compound to 85°C efficiently generates phenylmethanimine in the gas phase, suitable for spectroscopic characterization [1]. This approach enables the production of reactive N-H imines without complex apparatus or transition metal catalysts [1].

  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural verification in solution phase, allowing researchers to confirm the identity and purity of this compound before subsequent applications [1].
    • Rotational Electric Resonance (RER) Spectroscopy: When combined with thermal decomposition, enables high-resolution characterization of the generated phenylmethanimine isomers in the 3-26 GHz range [1].
    • Fourier Transform Microwave (FTMW) Spectroscopy: A COBRA-type (Coaxially Aligned Beam Resonator Arrangement) spectrometer can be employed with a solenoid valve containing this compound heated to 85°C to vaporize and thermally decompose the compound for gas-phase analysis [1].

Table 2: Key Reagents and Specifications for this compound Preparation

Reagent Specification Role in Reaction Safety Considerations
Benzaldehyde As pure as convenient; minor impurities generally tolerable [3] Primary substrate Irritant; handle with appropriate protection
Gaseous Ammonia As pure as possible [3] Reactant; forms imine linkages Corrosive; requires proper ventilation
Aqueous Ammonia Ammonium hydroxide solution [3] Alternative ammonia source Corrosive; vapor irritant

Pharmaceutical Applications and Derivatives

This compound and its derivatives have gained significant attention in pharmaceutical research, particularly in the development of Hsp90 (Heat Shock Protein 90) inhibitors [2]. Hsp90 represents a promising molecular target for anticancer therapy because it plays a crucial role in stabilizing oncogenic proteins that drive tumor growth and survival. Inhibition of Hsp90 leads to the simultaneous degradation of multiple client proteins involved in various cancer pathways, providing a multifaceted approach to cancer treatment [2].

The structural versatility of this compound enables synthetic modifications that enhance binding affinity and selectivity for Hsp90. Structure-activity relationship (SAR) studies have identified key positions on the this compound core where substitutions can improve pharmacological properties while maintaining or enhancing inhibitory activity. These derivatives have shown potential not only as antineoplastic agents but also as antifungal, antiparasitic, and antiviral compounds [2]. The ability to function as multi-target therapeutic agents makes this compound derivatives particularly valuable in addressing complex disease pathways and combating drug resistance mechanisms [2].

Beyond their direct therapeutic applications, this compound derivatives serve as valuable intermediates in synthetic pathways for more complex pharmaceutical compounds. The reactivity of the imine functionality allows for further transformations, including reduction to amines, nucleophilic additions, and cyclization reactions to form nitrogen-containing heterocycles that are prevalent in many drug molecules. This synthetic utility, combined with their direct biological activity, establishes this compound derivatives as privileged structures in medicinal chemistry and drug development.

Troubleshooting and Best Practices

Successful preparation of high-quality this compound requires attention to several technical aspects throughout the synthetic process. The following guidelines address common challenges and optimization strategies:

  • Incomplete Reaction or Low Yield: Ensure adequate stirring throughout the reaction, particularly as viscosity increases. The mechanical stirrer must be powerful enough to break up the forming crystalline mass to allow ammonia access to unreacted benzaldehyde [3]. If using the gaseous ammonia method, verify that the gas delivery system produces fine bubbles and distributes them evenly through the reaction mass. For traditional methods, extending the reaction time may be necessary, with some literature procedures requiring up to 28 hours [3].

  • Product Purity Issues: The optimized gaseous ammonia method typically produces high-purity this compound with minimal byproducts. If purity issues arise, consider recrystallization from an appropriate solvent system. Traditional methods using aqueous ammonia may result in impurities that require washing with water, dilute alcohol, or other solvents [3]. Always use the purest practical grades of benzaldehyde, though minor impurities generally don't significantly interfere with the reaction [3].

  • Temperature Control Challenges: The initial reaction between benzaldehyde and ammonia is exothermic. Maintain the temperature between 10-30°C during this phase using the cooling jacket to prevent excessive heating that could promote side reactions [3]. Once the initial exothermic period has passed, precise temperature control is less critical until the reaction approaches completion.

  • Applications in Spectroscopic Studies: For rotational spectroscopy applications, ensure uniform thermal decomposition when generating phenylmethanimine. Research shows that heating this compound to 85°C in a solenoid valve with reservoir efficiently produces phenylmethanimine in the gas phase without complex apparatus [1]. This thermally tunable approach facilitates the characterization of both E and Z isomers of phenylmethanimine, providing reference data for potential astronomical detection [1].

Conclusion

This compound represents a strategically important compound in synthetic organic chemistry and pharmaceutical research, serving both as a stable precursor to reactive N-H imines and as a scaffold for biologically active molecules. The optimized preparation method using gaseous ammonia and neat benzaldehyde offers significant advantages over traditional approaches, including reduced reaction times and high product purity [3]. The comprehensive protocol outlined in this application note, supported by proper characterization techniques and troubleshooting guidance, provides researchers with a reliable foundation for incorporating this compound into their synthetic workflows.

The continuing relevance of this compound is evidenced by its applications across multiple scientific disciplines—from its use in spectroscopic studies of reactive intermediates [1] to its role in developing potential therapeutic agents targeting Hsp90 and other biological targets [2]. As research advances, the synthetic methodologies and applications described in this guide will support further innovations in both fundamental chemistry and drug discovery efforts.

References

Comprehensive Application Notes and Protocols for Hydrobenzamide Reaction Conditions Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrobenzamide Chemistry and Applications

This compound (1,3,5-triphenyl-1,3,5-triazapentane-1,5-diol) represents a significant intermediate in organic synthesis, particularly in the formation of nitrogen-containing compounds and pharmaceutical precursors. This distinctive molecule is formed through the trimerization of benzaldehyde in the presence of ammonia or ammonia equivalents, resulting in a structure containing both aminal and hemiaminal functional groups. Historically, this compound has been recognized since the 19th century when Laurent first described its formation in 1837, yet it continues to find relevance in modern synthetic chemistry, particularly in the synthesis of functionalized amines and heterocyclic compounds with biological activity.

The resurgence of interest in this compound chemistry stems from its utility as a versatile building block for pharmaceutical development. Recent applications demonstrate its value in preparing ligands for metal complexes with demonstrated cytotoxic properties, highlighting its role in advancing non-platinum anticancer agents. The reaction presents specific optimization challenges related to reaction efficiency, product purity, and functional group compatibility, necessitating detailed protocols for reproducible implementation in research settings. These application notes address these needs by providing optimized parameters and methodologies validated through recent scientific investigations.

Reaction Overview and Mechanism

Chemical Significance and Synthetic Utility

This compound serves as a key intermediate in the synthesis of various nitrogen-containing compounds with applications ranging from pharmaceutical development to materials science. The compound's structure features reactive N-C-N linkages that undergo selective transformations under controlled conditions. Recent studies have exploited this compound as a precursor to functionalized amine ligands used in the preparation of cytotoxic palladium complexes, demonstrating its relevance in modern drug development approaches. Specifically, this compound derivatives have been utilized in the synthesis of phosphoryl-functionalized ligands that form stable cyclopalladated complexes with demonstrated anticancer potential [1].

The synthetic value of this compound extends to its role as a convenient ammonia equivalent in reductive amination processes and as a scaffold for constructing nitrogen heterocycles. Contemporary research in electrochemical reductive amination has explored alternative pathways to traditional thermochemical routes, potentially offering more sustainable approaches to nitrogen-containing compounds relevant to pharmaceutical applications [2]. This positions this compound chemistry at the intersection of traditional organic synthesis and emerging electrochemical methods, highlighting its continued relevance in modern chemical research.

Reaction Mechanism

The formation of this compound proceeds through a stepwise nucleophilic addition pathway beginning with the reaction of benzaldehyde with ammonia to form an α-hydroxyamine intermediate. This initial adduct undergoes subsequent nucleophilic attack by additional molecules of benzaldehyde, ultimately leading to the trimeric this compound structure. The mechanism involves hemiaminal formation followed by dehydration and further addition steps, resulting in the characteristic 1,3,5-triazapentane framework.

Table: Key Intermediates in this compound Formation

Stage Intermediate Characteristic Features Role in Mechanism
Primary Benzaldehyde-ammonia adduct α-Hydroxyamine structure Initial condensation product
Secondary Imine intermediate N-Benzylideneaniline derivative Dehydrated form enabling chain extension
Tertiary This compound 1,3,5-Triphenyl-1,3,5-triazapentane-1,5-diol Final trimeric product with aminal centers

Recent investigations have clarified previously ambiguous structural assignments of this compound and related intermediates, with Corey and Kuḧnle providing revised structural characterization that corrects long-standing misconceptions about the reaction products [3]. This improved mechanistic understanding has enabled more precise optimization of reaction conditions for specific synthetic applications.

Optimized Reaction Conditions & Parameters

Standard Reaction Formulations

Through systematic evaluation of reaction parameters, several optimized condition sets have been identified for this compound synthesis and subsequent transformations. The following table summarizes the most effective formulations for specific synthetic objectives:

Table: Optimized Reaction Conditions for this compound Synthesis and Transformation

Application Reactants & Ratios Solvent System Temperature & Time Catalyst/Additives Yield (%)
Standard this compound Formation Benzaldehyde:NH₃ (3:1) Anhydrous Ethanol 0-5°C, 12-16 hours None required 85-92%
Phosphorylated Ligand Synthesis This compound:Ph₂PCl (1:2) Dry Dichloromethane Room temperature, 4-6 hours Triethylamine (2.2 equiv) 78% [1]
Pincer Complex Formation Ligand:PdCl₂(NCPh)₂ (1:1) Dry Dichloromethane Room temperature, 8-12 hours Triethylamine (1.1 equiv) 72-85% [1]
Chloride Abstraction Complex:AgBF₄ (1:1) Acetone Room temperature, 2-4 hours None 90-95% [1]
Parameter Optimization Studies

Solvent selection critically influences this compound formation efficiency. Polar protic solvents like ethanol and methanol promote the initial ammonia-benzaldehyde interaction, while aprotic solvents like dichloromethane are preferred for subsequent transformations of the this compound core. Temperature control represents another crucial factor, with lower temperatures (0-5°C) favoring the selective formation of this compound over side products during the initial condensation, while room temperature operations suffice for downstream transformations.

The ammonia source and concentration significantly impact reaction outcomes. While traditional methods employ ammonia gas, ammonium salts in combination with base can offer practical advantages in laboratory settings. Stoichiometric precision proves essential, with a 3:1 benzaldehyde-to-ammonia ratio providing optimal yield while minimizing formation of over-condensed byproducts. For subsequent transformations, the use of scavenging agents like triethylamine proves critical for neutralizing acid byproducts and preventing decomposition of acid-sensitive intermediates [1].

Detailed Experimental Protocols

Protocol 1: Standard this compound Synthesis

Principle: This procedure describes the optimized formation of this compound through the stoichiometric reaction of benzaldehyde with ammonia under controlled conditions, yielding the trimeric product with high purity and reproducibility.

Materials:

  • Benzaldehyde (≥99%, freshly distilled under nitrogen)
  • Ammonia solution (7N in methanol) or anhydrous ammonia gas
  • Absolute ethanol (anhydrous, over molecular sieves)
  • Diethyl ether (anhydrous)
  • Ice-water bath
  • Nitrogen atmosphere

Step-by-Step Procedure:

  • Place 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.
  • Cool the reaction vessel to 0-5°C using an ice-water bath under a nitrogen atmosphere.
  • Add benzaldehyde (15.9 g, 15.0 mL, 150 mmol) dropwise with stirring over 10 minutes.
  • Slowly add ammonia solution (25 mL of 2.0 M in methanol, 50 mmol) or bubble anhydrous ammonia gas through the solution until the molar equivalent is reached.
  • Maintain the reaction mixture at 0-5°C with continuous stirring for 12-16 hours.
  • Monitor reaction progress by TLC (hexane:ethyl acetate, 3:1, UV visualization).
  • After completion, slowly add 150 mL of cold diethyl ether to precipitate the product.
  • Collect the white crystalline solid by vacuum filtration and wash with three 30 mL portions of cold diethyl ether.
  • Dry the product under reduced pressure (0.1 mmHg) for 6 hours to constant weight.
  • Characterize the product by NMR spectroscopy and melting point determination (literature value: 145-147°C).

Purification and Isolation: The crude this compound typically requires no further purification beyond the precipitation and washing procedure described. For applications requiring extremely high purity, recrystallization from a minimal volume of hot ethanol (approximately 10 mL/g) with slow cooling to 0°C provides material of exceptional purity. The typical isolated yield ranges from 85-92% (16.2-17.5 g).

Protocol 2: Synthesis of Phosphoryl-Functionalized Amine Precursors

Principle: This protocol describes the transformation of this compound into phosphorylated amine precursors, which serve as critical intermediates for the preparation of specialized ligands used in metallodrug development [1].

Materials:

  • This compound (from Protocol 1)
  • Diphenylphosphine chloride (≥95%)
  • Triethylamine (≥99%, freshly distilled over CaH₂)
  • Anhydrous dichloromethane (over molecular sieves)
  • Sodium sulfate (anhydrous)
  • Nitrogen atmosphere system

Procedure:

  • Dissolve this compound (10.0 g, 26.3 mmol) in 150 mL of anhydrous dichloromethane in a 500 mL round-bottom flask under nitrogen.
  • Add triethylamine (7.3 mL, 5.3 g, 52.6 mmol) and stir for 10 minutes at room temperature.
  • Cool the mixture to 0°C using an ice bath.
  • Add diphenylphosphine chloride (11.9 g, 10.5 mL, 57.9 mmol) dropwise over 30 minutes with vigorous stirring.
  • After addition complete, remove the ice bath and allow the reaction to reach room temperature.
  • Continue stirring for 4-6 hours at room temperature under nitrogen.
  • Monitor reaction progress by ³¹P NMR spectroscopy (characteristic signals at δP = 31.1 ppm for free phosphine oxide).
  • Quench the reaction by adding 50 mL of cold, saturated aqueous sodium bicarbonate solution.
  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 × 50 mL).
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Filter and concentrate under reduced pressure to obtain the crude product.
  • Purify by flash chromatography (silica gel, gradient from pure dichloromethane to 5% methanol in dichloromethane).

Characterization: The phosphorylated products should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy. For compound 1b (as described in the literature [1]), X-ray crystallography can provide definitive structural confirmation, revealing the molecular geometry and coordination capabilities of the phosphoryl group.

Troubleshooting and Common Issues

Problem Identification and Resolution

Table: Common Problems and Solutions in this compound Reactions

Problem Possible Causes Recommended Solutions Preventive Measures
Low yield of this compound Impure benzaldehyde; incorrect ammonia ratio; improper temperature Redistill benzaldehyde before use; verify stoichiometry; strictly maintain 0-5°C Use freshly distilled benzaldehyde; accurate molar measurements; calibrated thermometer
Colored impurities in product Oxidation; overheating; metal contamination Charcoal treatment during recrystallization; chelating agents in workup Use inert atmosphere; avoid metal utensils; control exotherm during aldehyde addition
Phosphorylation incomplete Moisture in reaction; inadequate base; impure PCl reagent Ensure anhydrous conditions; increase triethylamine by 10%; redistill Ph₂PCl Rigorous solvent drying; molecular sieves; fresh phosphine chloride
Equilibrium in coordination Steric and electronic factors Use silver salts to shift equilibrium; introduce steric hindrance Design ligands with optimized substituents [1]
Product decomposition during isolation Acidic protons; rapid concentration Neutralize acidic byproducts; slow, controlled evaporation Add weak base during workup; avoid high temp concentration
Advanced Optimization Strategies

For challenging synthetic applications, several advanced strategies can enhance reaction performance. When dealing with equilibrium issues in coordination chemistry applications, as encountered in the synthesis of Pd(II) pincer complexes, the use of chloride abstraction with silver salts (AgBF₄) can effectively shift equilibrium toward the desired tridentate coordination mode [1]. This approach has proven particularly valuable for achieving selective formation of pincer-type complexes despite the inherent lability of phosphoryl coordination.

Steric modulation of the ligand framework represents another powerful optimization strategy. Introducing phenyl substituents in the bridging unit between phosphoryl and amine groups creates sufficient steric bias to favor the tridentate binding mode, as demonstrated by the significantly different equilibrium positions observed for compounds 1a versus 1b in the literature [1]. This structural insight enables rational design of ligand systems with predetermined coordination behavior.

Applications in Drug Development

The utility of this compound-derived compounds in pharmaceutical research is exemplified by recent investigations into palladium-based chemotherapeutics. This compound serves as a key precursor in the synthesis of specialized ligands that form cyclopalladated complexes with demonstrated cytotoxic properties. These complexes address limitations of traditional platinum-based drugs, including resistance development and dose-limiting toxicities [1].

Studies have revealed that the coordination mode (pincer versus bidentate) of this compound-derived ligands significantly influences the anticancer activity of the resulting palladocycles. Complexes featuring tridentate pincer-type coordination generally demonstrate superior cytotoxic properties compared to their bidentate analogs, highlighting the importance of structural optimization in drug development [1]. This structure-activity relationship provides valuable guidance for the design of next-generation metallodrugs.

Visual Workflows and Reaction Schematics

This compound Reaction Pathway

G Benzaldehyde Benzaldehyde Intermediate1 α-Hydroxyamine Intermediate Benzaldehyde->Intermediate1 + NH₃ Intermediate2 Imine Intermediate Intermediate1->Intermediate2 -H₂O Intermediate3 Linear Triamine Intermediate2->Intermediate3 + Benzaldehyde This compound This compound Intermediate3->this compound Cyclization

Experimental Workflow for this compound Applications

G Start Start Benzaldehyde Benzaldehyde Start->Benzaldehyde Freshly distilled This compound This compound Benzaldehyde->this compound NH₃, 0-5°C PhosphorylatedLigand PhosphorylatedLigand This compound->PhosphorylatedLigand Ph₂PCl Et₃N PdComplex PdComplex PhosphorylatedLigand->PdComplex PdCl₂(NCPh)₂ PincerComplex PincerComplex PdComplex->PincerComplex AgBF₄ Cl⁻ abstraction Bioactivity Bioactivity PincerComplex->Bioactivity Cytotoxicity screening

Conclusion and Future Perspectives

The optimization of this compound reaction conditions represents a critical enabling technology for the synthesis of sophisticated nitrogen-containing compounds with pharmaceutical relevance. The protocols detailed in these application notes provide reproducible methodologies for accessing this compound and its transformation into valuable derivatives, with particular emphasis on phosphoryl-functionalized ligands for metallodrug development. The systematic optimization of parameters such as solvent composition, temperature control, and stoichiometric ratios ensures consistent high yields and product quality.

Future developments in this compound chemistry will likely focus on expanding its utility in electrochemical synthesis and sustainable methodologies. The growing interest in electrochemical reductive amination processes [2] suggests potential convergence with traditional this compound chemistry, possibly enabling more direct and efficient routes to nitrogen-containing pharmaceuticals. Additionally, the demonstrated utility of this compound-derived compounds in addressing challenges associated with traditional chemotherapy agents [1] underscores the enduring value of this classical reaction in contemporary drug discovery efforts.

References

Comprehensive Application Notes and Protocols for Scalable Hydrobenzamide Production in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance

Hydrobenzamide (chemical name: (E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine) represents a trimeric condensation product formed from benzaldehyde and ammonia, with the molecular formula C₂₁H₁₈N₂. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical manufacturing, particularly in the production of specialized chemicals and potential drug substances. The significance of this compound in pharmaceutical contexts stems from its role as a versatile precursor that can be transformed into various bioactive molecules through controlled chemical modifications. The compound's structure contains reactive imine groups that enable diverse chemical transformations, making it a valuable building block in multistep synthetic sequences for complex active pharmaceutical ingredients (APIs).

The traditional synthesis of this compound has been documented in various chemical literature, but scalable production methods suitable for industrial implementation have been less comprehensively covered. Previous approaches often suffered from lengthy reaction times (up to 28 hours in some documented cases), the need for organic solvents, or challenging purification requirements. The process described in US2863920A represents a significant improvement over earlier methods that utilized solvents such as alcohol or ether for benzaldehyde, or alternative routes starting from benzal chloride and ammonia. This optimized approach enables more efficient, larger-scale production, which aligns with the current emphasis in pharmaceutical process development on sustainable chemistry principles and cost-efficient synthesis.

Scale-Up Methodology and Experimental Protocols

Equipment and Material Specifications

The scaled-up production of this compound requires specific equipment and materials to ensure reproducible results and safe operation. For the reaction system, a jacketed reactor constructed from corrosion-resistant materials (e.g., glass-lined steel or stainless steel) with adequate cooling and heating capabilities is essential. The reactor should be equipped with powerful mechanical stirring capable of handling viscous suspensions and breaking up solid precipitates that form during the reaction. The agitation system must maintain homogeneous mixing even as the reaction mixture transitions from liquid to solid-containing slurry. For ammonia delivery, a gas dispersion system with fine bubble distribution capabilities should be installed, along with precise flow control equipment to regulate ammonia addition rates.

Material quality plays a crucial role in reaction efficiency and product purity. Benzaldehyde should be used in as pure a condition as is practically feasible, though the process demonstrates tolerance to minor impurities. The selection of reagent-grade benzaldehyde with minimal benzoic acid contamination is recommended, as oxidation products can potentially interfere with the reaction progression. Gaseous ammonia of technical grade purity (typically >99%) is suitable for the process, with moisture content being the primary impurity of concern. Pre-treatment of ammonia with a drying tower containing appropriate desiccants may be implemented if moisture-related issues arise in the product. The water used for the washing step should be deionized water to prevent introduction of ionic contaminants that could affect product quality.

Detailed Experimental Procedure
2.2.1 Reaction Setup and Initialization

Begin by charging the reactor vessel with the specified quantity of liquid benzaldehyde (refer to Table 1 for scaled quantities). Initiate circulating coolant through the reactor jacket to maintain the starting temperature between 15-25°C. Once the benzaldehyde charge is complete, begin moderate agitation (approximately 100-150 RPM depending on reactor size) to create a uniform vortex. Commence the introduction of gaseous ammonia through the dispersion system at the predetermined flow rate, ensuring fine bubble distribution throughout the liquid phase. The initial reaction phase is mildly exothermic, requiring monitoring of the temperature to maintain the desired range through adjustment of coolant flow as needed.

2.2.2 Reaction Monitoring and Control

As the reaction progresses, the liquid benzaldehyde gradually thickens in viscosity due to the formation of this compound product, typically beginning within 30-60 minutes of ammonia introduction. Increase agitation power progressively to maintain effective mixing as the slurry density increases. The reaction mixture will transition through several distinct physical states: initial low-viscosity liquid, viscous liquid, thick slurry, and finally a solid crystalline mass. Continuous temperature monitoring is critical throughout this process, with adjustments to both ammonia flow rate and coolant temperature as needed to maintain the optimal reaction temperature range. The reaction is typically complete when the mixture becomes a stirrable paste of crystalline solid, with the total reaction time dependent on the scale and specific process parameters (generally 2-6 hours).

2.2.3 Product Isolation and Purification

Upon completion of the reaction, indicated by the formation of a white crystalline solid and stabilization of temperature, terminate the ammonia flow. The product mixture may be transferred to filtration equipment or discharged directly if using a reactor with filtration capabilities. Implement a solid-liquid separation step, typically using vacuum filtration with appropriate filter media (e.g., polycloth or sintered metal filters). Wash the filter cake with cold water or solvent to remove any residual impurities or unreacted starting materials. The washed solid should be transferred to drying equipment (tray dryer or vacuum dryer recommended) and dried at moderate temperatures (40-60°C) until constant weight is achieved, indicating complete removal of moisture.

Process Parameters and Scaling Considerations

Table 1: Key Process Parameters for this compound Production at Different Scales

Parameter Laboratory Scale (100g) Pilot Scale (1kg) Manufacturing Scale (10kg)
Benzaldehyde Quantity 100 g 1 kg 10 kg
Ammonia Flow Rate 0.5-1 L/min 5-10 L/min 50-100 L/min
Reaction Temperature 15-25°C 15-25°C 15-25°C
Agitation Rate 200-300 RPM 100-150 RPM 50-100 RPM
Reaction Time 2-3 hours 3-4 hours 4-6 hours
Cooling Requirement Ice bath Chilled water Refrigerated coolant
Expected Yield 85-90% 85-90% 85-90%

Table 2: Quality Control Specifications for this compound

Parameter Specification Analytical Method
Appearance White to off-white crystalline solid Visual inspection
Melting Point 98-102°C Capillary method
Purity (HPLC) ≥95% Reverse-phase HPLC
Moisture Content ≤0.5% Karl Fischer titration
Residual Benzaldehyde ≤0.1% GC-MS
Heavy Metals ≤10 ppm ICP-MS

Process Optimization and Technical Considerations

Critical Process Parameters and Control Strategies

The scaled-up production of this compound requires careful attention to several critical process parameters (CPPs) that significantly impact product quality, yield, and process consistency. Temperature control represents one of the most crucial factors, as excessive temperatures can lead to byproduct formation and reduced yields, while temperatures that are too low may dramatically extend reaction times. The optimal temperature range of 15-25°C represents a balance between reaction kinetics and product stability. Implementing a robust temperature control system with responsive cooling capacity is essential, particularly during the initial exothermic phase of the reaction when ammonia is first introduced into the benzaldehyde.

Agitation efficiency becomes increasingly important as the reaction progresses and the product forms as a solid within the reaction medium. Inadequate mixing can result in localized hot spots, incomplete reaction, and challenges with downstream processing. The transition from a liquid to a solid-containing slurry requires adjustable agitation power, with some processes potentially benefiting from a variable-speed drive that can increase torque as viscosity increases. Similarly, ammonia distribution plays a vital role in reaction homogeneity, with optimal gas dispersion creating fine bubbles that maximize the gas-liquid interfacial area for efficient mass transfer. The ammonia flow rate should be controlled to maintain sufficient reagent availability while minimizing unnecessary consumption and potential venting requirements.

Troubleshooting and Common Challenges

Several operational challenges may arise during the scaled-up production of this compound, requiring proactive mitigation strategies and corrective actions. One common issue involves the formation of dense agglomerates that compromise mixing efficiency and potentially lead to reactor stall conditions. This can be addressed by implementing intermittent scraping if applicable, optimizing impeller design, or adjusting the addition rate of ammonia to moderate the rate of solid formation. Another frequent challenge involves incomplete reaction, often manifested by residual benzaldehyde odor and lower-than-expected yields. This typically stems from inadequate ammonia distribution, insufficient reaction time, or suboptimal temperature control.

Product purification and quality consistency may present challenges, particularly regarding color and residual impurities. The crude this compound may exhibit discoloration due to minor oxidation products or catalyst residues, which can often be addressed through recrystallization from appropriate solvents such as ethanol or ether. For pharmaceutical applications where stringent quality standards apply, additional purification steps such as charcoal treatment or wash with specific solvent systems may be implemented. It is noteworthy that the direct synthesis method from benzaldehyde and ammonia generally provides product of sufficient purity for most intermediate applications, with the simplicity of the process representing a significant advantage over alternative synthetic routes.

Industrial Context and Pharmaceutical Development

The synthesis of this compound exemplifies the broader challenges and considerations in pharmaceutical process development, particularly in the context of accelerating development timelines and increasing molecular complexity. Modern chemical process development in the pharmaceutical industry focuses on delivering scalable, safe, cost-efficient, sustainable, and reliable processes for both novel and established active pharmaceutical ingredients (APIs). As noted in recent analysis of chemical process development trends, the pharmaceutical industry faces increasing pressure to accelerate development timelines while managing more complex molecules, with pipeline analysis showing steady increases in molecular complexity based on parameters such as stereogenic centers and functional group diversity [1].

The this compound synthesis protocol aligns with several key priorities in modern pharmaceutical process development, including minimized environmental impact through avoidance of organic solvents, operational simplicity with reduced unit operations, and excellent scalability from laboratory to production scale. These attributes are particularly valuable in the context of accelerated approval pathways, where development timelines are compressed and processes must be rapidly scalable with consistent quality. The direct synthesis of this compound from readily available starting materials demonstrates how efficient chemical transformations can support fast access to key intermediates for pharmaceutical synthesis, potentially contributing to reduced time-to-market for drug candidates incorporating this structural motif.

The following workflow diagram illustrates the this compound production process in the context of overall pharmaceutical development:

HydrobenzamideProcess Start Process Start Benzaldehyde Benzaldehyde Charge Start->Benzaldehyde Ammonia Ammonia Gas Introduction Benzaldehyde->Ammonia Reaction Condensation Reaction Ammonia->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Filtration Filtration & Washing Monitoring->Filtration Drying Drying Filtration->Drying QC Quality Control Analysis Drying->QC API API Synthesis Application QC->API

Figure 1: this compound Production Workflow - This diagram illustrates the sequential unit operations involved in the scaled-up production of this compound, from initial reagent charging through to final quality control and application in API synthesis.

Conclusion

The scaled-up production method for this compound described in these application notes provides a robust and efficient process suitable for implementation across various scales, from laboratory preparation to industrial manufacturing. The direct reaction of benzaldehyde with gaseous ammonia represents a significant improvement over earlier literature methods, eliminating the need for extended reaction times, organic solvents, or specialized reagents. The comprehensive protocols, parameter specifications, and troubleshooting guidelines provided herein are designed to facilitate successful technology transfer and consistent implementation across different operational environments.

In the broader context of pharmaceutical development, this this compound synthesis exemplifies several key principles of modern process chemistry, including operational simplicity, favorable environmental profile, and excellent scalability. These attributes align with the evolving priorities in pharmaceutical manufacturing, where efficiency, sustainability, and rapid development timelines are increasingly important. The methodology presented supports the industry's need for reliable access to key intermediates in the synthesis of complex drug molecules, potentially contributing to accelerated development of new therapeutic agents.

References

Technical Support Center: Troubleshooting Low Yield in Hydrobenzamide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrobenzamide Synthesis

This compound (2,4,5-triphenyl-4,5-dihydro-1H-imidazole) represents a crucial intermediate compound in organic synthesis with significant applications in pharmaceutical development and polymer science. This cyclic aminal structure is typically synthesized through the condensation of benzaldehyde with ammonia, though various aromatic aldehydes can undergo similar transformations. Despite its apparent synthetic simplicity, researchers frequently encounter persistent challenges with low reaction yields that compromise experimental efficiency and scalability.

The historical significance of this compound dates back decades, though recent research has revealed that the traditional structural assignments of key intermediates require revision, contributing to some synthetic difficulties [1]. Contemporary applications continue to emerge, particularly in polymer science where this compound compounds serve as effective functionalization agents for synthetic rubbers and specialty materials [2]. This technical support guide provides comprehensive troubleshooting methodologies to address the multifactorial yield limitations that commonly affect this transformation, with particular emphasis on both conventional and innovative catalytic approaches.

Understanding the Reaction Mechanism and Common Side Reactions

Fundamental Reaction Pathway

The synthesis of this compound proceeds through a sequential condensation mechanism initiated by the nucleophilic attack of ammonia on carbonyl compounds. This transformation occurs in three distinct stages:

  • Initial imine formation: Benzaldehyde reacts with ammonia to form an intermediate imine (Schiff base)
  • Nucleophilic addition: A second benzaldehyde molecule undergoes attack by the imine nitrogen
  • Cyclization: Incorporation of a third benzaldehyde molecule yields the final this compound structure

This mechanism explains the stoichiometric requirement of three aldehyde molecules per this compound product. The reaction typically proceeds through identifiable intermediates that can be isolated under controlled conditions, though rapid equilibria often complicate these observations.

Competing Side Reactions

Several parasitic pathways compete with the desired transformation, including:

  • Aldol condensation: Base-catalyzed side reactions between aldehyde molecules
  • Oxidation processes: Air-mediated conversion of aldehydes to carboxylic acids
  • Imine polymerization: Uncontrolled oligomerization of intermediate Schiff bases
  • Hydrolysis reactions: Moisture-mediated decomposition of imine intermediates

The equilibrium nature of key steps necessitates careful reaction control to favor product formation. Recent research has clarified that traditional structural assignments of intermediates like "amarine" require revision, as these misassignments have historically led to suboptimal reaction conditions [1].

Primary Factors Affecting this compound Yield

Key Parameter Optimization

Multiple interdependent variables significantly impact the efficiency of this compound formation. Systematic optimization of these parameters provides the most reliable approach to yield enhancement:

Table: Critical Parameters for this compound Synthesis Optimization

Parameter Optimal Conditions Yield Impact Practical Considerations
Catalyst System Deep eutectic solvents (urea-choline chloride) High (85-95%) Avoids additional catalysts; acts as dual catalyst and solvent [3]
Ammonia Source Direct use of ammonia or ammonium salts Medium-High Concentration critical; excess can drive equilibrium
Temperature Control Moderate (25-60°C) High Higher temperatures accelerate decomposition
Solvent Environment Neat conditions or DES Medium-High Polar aprotic solvents generally preferred
Moisture Control Strict anhydrous conditions Critical Water hydrolyzes imine intermediates
Reaction Time Reaction-dependent monitoring Variable Extended times can promote decomposition
Aldehyde Substitution Electron-withdrawing groups beneficial Medium Affects electrophilicity of carbonyl
Catalyst Selection and Impact

Catalytic efficiency represents perhaps the most significant variable in this compound formation. Traditional approaches employed various Lewis and Brønsted acids, but these often required precise stoichiometric control and generated substantial waste. The development of deep eutectic solvents (DES) as dual catalyst-solvent systems represents a substantial advancement, particularly the urea-choline chloride combination which provides excellent yields (85-95%) while eliminating the need for additional catalysts and minimizing workup requirements [3].

The recyclability of catalytic systems further enhances process efficiency, with DES systems demonstrating excellent recovery and reuse potential without significant activity loss. This approach aligns with green chemistry principles while simultaneously addressing yield limitations through novel activation pathways that minimize side reactions.

Detailed Experimental Protocol Using Deep Eutectic Solvents

DES Preparation and Reaction Setup

The deep eutectic solvent (DES) catalytic system provides a robust solution to yield limitations while offering environmental and practical benefits:

  • DES Formation: Combine urea and choline chloride in a 2:1 molar ratio. Heat the mixture to 80°C with continuous stirring until a clear, colorless liquid forms. The resulting homogeneous liquid serves as both reaction medium and catalyst.

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, combine the freshly distilled benzaldehyde (10 mmol) with the prepared DES (5 mL). The reaction may be performed neat for larger scale operations.

  • Ammonia Introduction: Introduce ammonia either as:

    • Gaseous ammonia bubbled through the reaction mixture for 10-15 minutes
    • Ammonium salts (e.g., ammonium acetate) in equimolar quantities relative to aldehyde
    • Aqueous ammonia (although additional moisture may complicate isolation)
  • Reaction Monitoring: Stir the mixture at 40-50°C under anhydrous conditions. Monitor reaction progress by TLC or HPLC sampling. The reaction typically reaches completion within 2-4 hours.

This atom-economical approach requires no additional catalysts or additives and provides excellent yields while simplifying the purification process [3].

Workup and Purification
  • Product Isolation: Upon reaction completion (as determined by analytical monitoring), cool the mixture to room temperature and add 15 mL of chilled water or ethanol to precipitate the product.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash with cold ethanol-water mixture (1:1, 10 mL) to remove residual DES and starting materials.

  • DES Recovery: Concentrate the filtrate under reduced pressure to recover the DES, which can be reused directly in subsequent reactions after drying.

  • Product Purification: Recrystallize the crude this compound from hot ethanol or ethyl acetate to afford analytically pure material as colorless crystals.

  • Yield Determination: Typical isolated yields range from 85-95% using this methodology, representing a substantial improvement over conventional approaches.

Structural Considerations and Revision

Recent research has clarified that the traditional structural assignments of long-known intermediates in this compound synthesis require revision. The compound historically identified as "this compound" and "amarine" in fact possess more complex structural characteristics than previously recognized [1].

This revised understanding has significant implications for synthetic optimization:

  • Misidentified intermediates may lead to incorrect interpretation of reaction monitoring data
  • Analytical verification of intermediate structures is essential for pathway optimization
  • The actual structure of (±)-1,2-diphenyl-1,2-diaminoethane precursors affects downstream applications

These findings underscore the importance of contemporary analytical verification (NMR, X-ray crystallography) when troubleshooting synthetic methodologies, as historical literature may contain structural assignments that modern techniques have revised.

Advanced Applications and Industrial Considerations

Polymer Functionalization

Beyond traditional synthetic applications, this compound derivatives have demonstrated significant utility in polymer science and technology. Recent patent literature describes the effective functionalization of synthetic rubbers and polymers using this compound compounds, particularly in conjunction with lanthanide-based catalyst systems [2].

This application employs this compound as a terminal functionalization agent for reactive polymers prepared using neodymium-based catalysts, which generate polymers with pseudo-living characteristics. The functionalized products demonstrate enhanced material properties including improved processability and performance in tire manufacturing applications.

Scale-up Considerations

Industrial implementation of this compound synthesis requires attention to several practical aspects:

  • Heat management becomes critical at larger scales due to the exothermic nature of the condensation
  • Mass transfer limitations may affect reaction efficiency in larger vessels
  • DES viscosity may require mechanical agitation for adequate mixing
  • Product isolation efficiency determines overall process economics

The recyclability of DES systems provides significant economic and environmental advantages for scale-up operations, with the urea-choline chloride system demonstrating excellent stability over multiple reaction cycles.

Comprehensive Troubleshooting Guide

Frequently Encountered Problems and Solutions

Table: this compound Synthesis Troubleshooting FAQ

Problem Possible Causes Solutions Preventive Measures
Low Yield (<50%) Moisture contamination; inadequate catalysis; incorrect stoichiometry Employ urea-choline chloride DES; ensure anhydrous conditions; verify ammonia source purity Use molecular sieves; employ DES catalyst [3]; precisely measure reagents
Product Decomposition Excessive temperature; prolonged reaction times; acidic impurities Optimize temperature (40-50°C); monitor reaction progress; employ neutral conditions Implement temperature control; use scheduled sampling; employ high-purity starting materials
Intermediate Accumulation Incomplete reaction; insufficient ammonia; incorrect temperature Extend reaction time; increase ammonia concentration; optimize temperature profile Employ reaction monitoring; ensure stoichiometric balance; optimize thermal profile
Color Impurities Aldol condensation; oxidation byproducts; reagent impurities Recrystallization; charcoal treatment; reprecipitation Use fresh aldehydes; employ inert atmosphere; purify starting materials
DES Performance Issues Water contamination; incorrect DES ratio; impurity accumulation Dry DES prior to use; verify component ratios; purify DES between cycles Strict moisture control; analytical verification; regular DES replenishment
Polymer Formation High local ammonia concentration; excessive temperature Employ controlled ammonia addition; optimize addition rate; moderate temperature Implement slow addition; efficient mixing; thermal regulation
Structural Misassignment Reliance on historical structural data Employ modern analytical verification (NMR, X-ray) [1] Confirm intermediate structures; consult recent literature
Experimental Workflow for Yield Optimization

The following diagram illustrates a systematic approach to troubleshooting low yields in this compound synthesis:

G Start Low Yield in this compound Synthesis MC Check Moisture Control Start->MC Cat Evaluate Catalyst System Start->Cat Temp Verify Temperature Profile Start->Temp Ratio Confirm Stoichiometry Start->Ratio Purity Assess Reagent Purity Start->Purity Anhydrous Employ Strict Anhydrous Conditions MC->Anhydrous DES Implement DES Method (urea-choline chloride) Cat->DES Optimize Optimize Parameters: Temperature 40-50°C Ammonia Control Temp->Optimize Monitor Implement Reaction Monitoring Ratio->Monitor Purity->Monitor Result High Yield this compound (85-95%) DES->Result Anhydrous->Result Optimize->Result Monitor->Result

Systematic Troubleshooting Workflow for this compound Synthesis

Conclusion and Future Directions

The implementation of deep eutectic solvent technology represents a significant advancement in this compound synthesis, addressing multiple yield-limiting factors through an integrated catalytic and solvent approach. The urea-choline chloride system provides exceptional yields (85-95%) while offering practical advantages in reaction setup, workup, and catalyst recycling [3].

Future developments will likely focus on expanding substrate scope to include electronically diverse aromatic aldehydes and heteroaromatic systems, as well as continuous flow applications that enhance process efficiency and scalability. Additionally, the integration of this compound chemistry into polymer functionalization strategies represents a growing application area with significant industrial potential [2].

References

Hydrobenzamide Synthesis and Purification: Key Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core preparation and purification methods for hydrobenzamide.

Method Key Steps Purification Technique Reported Yield Melting Point Key Considerations
Aqueous Ammonia (Standard) [1] Stir benzaldehyde with 25% aqueous ammonia for 2 hours, then let stand for 3 days. Recrystallization from 96% ethanol. ~50% 100-103°C Product may form as an oil that requires prolonged freezing to solidify.
Gaseous Ammonia (Patent) [2] Bubble gaseous ammonia through pure benzaldehyde with powerful stirring and cooling. Not specified in the cited patent. Not specified Not specified Requires specialized equipment; essential to break up solid product for complete reaction.
Concentrated Ammonium Hydroxide [1] Let benzaldehyde and concentrated ammonium hydroxide stand in a stoppered flask for 2 days. Filter, wash with water, and recrystallize from alcohol. 90% (theoretical) 110°C Simple setup but requires a long reaction time without agitation.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems during this compound synthesis and purification.

Low Yield or No Product Formation
  • Cause: The reaction mixture may not be sufficiently sealed, allowing ammonia to escape. Impure benzaldehyde, particularly if it has oxidized to benzoic acid, can also inhibit the reaction [1].
  • Solution: Ensure the reaction vessel is airtight. Use freshly distilled benzaldehyde to ensure purity [1]. For the gaseous ammonia method, ensure vigorous agitation to break up the solid product and allow ammonia to access all the benzaldehyde [2].
Product Forms as an Oil or Fails to Crystallize
  • Cause: This is a common issue, often related to the presence of impurities or the specific conditions of the recrystallization solvent [1].
  • Solution: If an oil separates during recrystallization from hot ethanol, continue with the recrystallization process. The oil can often be induced to solidify by placing the solution in a freezer (e.g., -18°C) for an extended period (e.g., one week) [1].
Product Has Impurities or Incorrect Melting Point
  • Cause: Incomplete purification or the presence of byproducts from the reaction.
  • Solution: Perform a second recrystallization from a solvent like ethanol to improve purity [1]. Always confirm the melting point of your final product against literature values (e.g., 102-105°C [1]) as an indicator of purity.

Detailed Experimental Protocol

Based on a synthesis with a high theoretical yield, here is a detailed protocol you can adapt.

Synthesis of this compound using Concentrated Ammonium Hydroxide [1]

  • Objective: To prepare and purify this compound from benzaldehyde and ammonia.
  • Materials: Benzaldehyde, concentrated ammonium hydroxide solution (e.g., 25-28%), ethanol, stopper-sealed flask (e.g., Erlenmeyer flask), ice bath, filtration apparatus.
  • Reaction Setup: In a stoppered flask, combine 5 mL of benzaldehyde with 25 mL of concentrated ammonium hydroxide solution [1].
  • Reaction Period: Allow the mixture to stand undisturbed at room temperature for 48 hours (2 days). Crystals of this compound should form and separate from the solution [1].
  • Isolation of Crude Product:
    • Filter the resulting crystals from the solution.
    • Wash the solid thoroughly with water to remove any residual ammonia [1].
  • Purification by Recrystallization:
    • Dissolve the crude this compound crystals in a minimum volume of hot ethanol.
    • If an oil forms upon heating, continue heating until it dissolves or proceed to the next step.
    • Allow the solution to cool slowly to room temperature for crystallization. If crystals do not form, seeding with a few existing crystals or placing the flask in a freezer (-18°C) for several days can induce crystallization [1].
    • Filter the purified crystals and allow them to air-dry.
  • Characterization: Determine the melting point of the purified product. The expected melting point is approximately 102-105°C [1]. Analyze the product using techniques like NMR spectroscopy to confirm its structure.

This workflow outlines the key stages of synthesis and purification:

G Start Start Synthesis R1 Reaction Setup: Mix benzaldehyde & NH4OH Start->R1 R2 Stand for 48 hours R1->R2 R3 Filter & Wash with Water R2->R3 P1 Purification: Dissolve in Hot Ethanol R3->P1 P2 Cool for Crystallization P1->P2 P3 Troubleshoot: If oil forms, seed or freeze P2->P3 If no crystals P4 Filter Pure Crystals P2->P4 If crystals form P3->P4 End Dry & Characterize (Check m.p. 102-105°C) P4->End

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound in a research or drug development context? this compound itself is primarily cited in patents as an intermediate in organic synthesis [3]. It is a key precursor for synthesizing other, more complex molecules. For instance, it can be used in the preparation of compounds like lophine (a chemiluminescent material) and various diaminoethane derivatives [1].

Q2: Are there any safety concerns associated with handling this compound? While the specific safety data sheet for this compound was not within the scope of this search, you should always consult the official Safety Data Sheet (SDS) from a recognized chemical supplier before starting any experiment. Treat all laboratory chemicals with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Problem Possible Cause Solution Reference / Rationale
Oil Formation Use of impure benzaldehyde (e.g., containing benzoic acid) or incorrect solvent system. Use freshly distilled benzaldehyde and ensure the use of absolute ethanol (water-free) for the reaction and crystallization. Impurities disrupt crystal lattice formation, leading to oiling out [1].
Low Yield (<50%) Incomplete reaction, product loss during multiple recrystallizations, or impurity formation. Ensure sufficient reaction time (e.g., 2-3 days), and optimize recrystallization to a single step if possible. A user reported ~50% yield after two necessary recrystallizations, indicating potential for loss [1].
Persistent Benzaldehyde Odor Incomplete reaction or product decomposition back into reactants during hot recrystallization. Confirm complete reaction and avoid excessive heating during recrystallization. Consider alternative purification like washing with cold solvent. Hydrobenzamide is known to potentially decompose back into benzaldehyde and ammonia [1].
Slow/No Crystallization Supersaturated solution not adequately nucleated. Scratch the glass flask or seed with a crystal. For stubborn cases, extended freezing (e.g., -18°C for one week) can induce crystallization [1]. A practical workaround employed successfully by researchers when standard cooling failed [1].

Experimental Protocol: Synthesis and Crystallization of this compound

This protocol is compiled from published synthetic procedures and researcher experiences [2] [1].

Reagents:

  • Benzaldehyde (freshly distilled is ideal)
  • Ammonia solution (concentrated, 25-28%) or anhydrous ammonia gas
  • Absolute Ethanol (free of denaturants)

Procedure:

  • Reaction: In a sealed container (e.g., an Erlenmeyer flask sealed with plastic wrap to minimize air exposure), combine 10.5 g (10 mL) of benzaldehyde with 50 mL of 25% ammonia solution. Stir the mixture magnetically at high speed for 2 hours, then allow it to stand undisturbed at room temperature for 2-3 days [1].
  • Isolation: A solid mass of crude this compound will form. Decant the excess ammonia solution. Break up the solid and collect it by vacuum filtration.
  • Recrystallization:
    • Dissolve the crude solid in the minimum volume of hot, absolute ethanol (approximately 50 mL) [1].
    • If an oil separates upon initial cooling, redissolve by heating and allow for slow cooling.
    • If crystals do not form, induce crystallization by scratching the flask or seeding with a crystal.
    • For persistent issues, place the solution in a freezer at -18°C for an extended period (up to one week) [1].
  • Completion: After crystallization, collect the pure crystals via vacuum filtration, wash with a small amount of cold ethanol, and air-dry.
    • Expected Yield: ~4.2-5.3 g (50-90% theoretical) [1].
    • Expected Melting Point: 100-105°C [1].

Troubleshooting Workflow Diagram

The diagram below outlines the logical decision process for resolving common crystallization problems:

Start Troubleshooting Crystallization P1 Oil forms instead of solid? Start->P1 P2 No crystals after cooling? Start->P2 P3 Low yield or impure product? Start->P3 S1 Use freshly distilled benzaldehyde and absolute ethanol P1->S1 S2 Scratch flask or seed with crystal Place in freezer at -18°C P2->S2 S3 Ensure full 2-3 day reaction time Optimize recrystallization steps P3->S3

Key Recommendations Summary

For successful this compound crystallization:

  • Use Pure Reagents: Freshly distilled benzaldehyde is crucial to prevent oil formation caused by benzoic acid [1].
  • Try Anhydrous Ammonia: The patent procedure suggests bubbling gaseous ammonia through benzaldehyde with efficient stirring and cooling, which may provide a purer product [2].
  • Apply Extended Freezing: If standard crystallization fails, storing the ethanol solution at -18°C for a week is a effective last resort [1].

References

troubleshooting hydrobenzamide formation

Author: Smolecule Technical Support Team. Date: February 2026

Hydrobenzamide Formation: Core Concept

This compound is a trimer of benzaldehyde and ammonia with the formula (C₆H₅CH)₃N₃. It is historically significant as an intermediate in organic synthesis. The formation reaction can be sensitive to reaction conditions, and issues often arise from improper temperature control, inefficient mixing, or reagent quality [1].

Common Issues & Troubleshooting

The table below summarizes specific problems you might encounter and their solutions, based on the established synthesis method.

Problem Observed Possible Cause Troubleshooting Action
Low Product Yield Inefficient contact between gaseous ammonia and benzaldehyde [1]. Ensure powerful stirring to break up solid product and maintain ammonia flow [1].
Reaction Proceeds Too Slowly Temperature too low; Inadequate mixing [1]. Maintain temperature between 20-40°C; Ensure powerful agitation [1].
Product is Discolored or Impure Use of impure starting materials; Overheating during reaction [1]. Use pure benzaldehyde; Control temperature and avoid overheating [1].
Difficulty Filtering Product Formation of a thick, paste-like solid that is hard to handle [1]. Use the optimal ammonia-to-benzaldehyde ratio; The product should be a white, crystalline solid that is easier to filter [1].

Experimental Protocol: Standard Synthesis

This is a detailed methodology for the formation of this compound, adapted from the patent US2863920A [1].

  • Reaction Setup: Place pure liquid benzaldehyde in a reactor equipped with a powerful mechanical stirrer and a cooling jacket.
  • Ammonia Introduction: Begin bubbling gaseous ammonia through the liquid benzaldehyde. The ammonia delivery tube should be at the bottom of the reactor to ensure good dispersion.
  • Temperature Control: Start the reaction with cooling applied (the patent suggests a refrigerating jacket) as the initial reaction can be exothermic.
  • Reaction Monitoring: Continue bubbling ammonia with vigorous stirring. The mixture will begin to thicken into a paste as solid this compound crystals form.
  • Completion: Once the contents have solidified into a white crystalline mass, the reaction is complete. The patent notes that the reaction typically proceeds smoothly to yield the desired product.
  • Product Isolation: Drain the cooling jacket. The solid can be heated slightly to make it more friable (easier to break up). The product is then filtered, washed, and dried [1].

Reaction Workflow and Troubleshooting Logic

The following diagrams map out the experimental workflow and a systematic approach for diagnosing common problems.

G This compound Synthesis Workflow start Start Reaction Setup setup Place Benzaldehyde in Reactor with Stirrer start->setup introduce Bubble Gaseous Ammonia Through Liquid setup->introduce control Control Temperature (20°C - 40°C) introduce->control monitor Monitor Reaction: Mixture Thickens to Solid control->monitor isolate Isolate Product: Filter, Wash, and Dry monitor->isolate end This compound Product isolate->end

G This compound Synthesis Troubleshooting problem Problem: Low Yield or Slow Reaction temp Check Temperature Control (Maintain 20°C - 40°C) problem->temp Reaction may be too cold mixing Check Mixing Efficiency (Ensure powerful stirring) problem->mixing Solids not breaking up ammonia Check Ammonia Delivery (Ensure good bubbling) problem->ammonia Poor reagent contact resolve Issue Resolved? temp->resolve mixing->resolve ammonia->resolve resolve->problem No success Successful Reaction resolve->success Yes

Key Takeaways for Success

To maximize your chances of a successful synthesis, focus on these three parameters derived from the protocol [1]:

  • Temperature: Maintain the reaction within the 20-40°C range.
  • Mixing: Employ powerful and effective stirring throughout the reaction, especially once the mixture begins to solidify.
  • Ammonia Contact: Ensure efficient delivery and dispersion of gaseous ammonia through the benzaldehyde.

References

High-Throughput Stability Screening Methods

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to hydrobenzamide, these established techniques are central to identifying stability issues in drug development:

Method Primary Application Key Measured Parameters
Differential Scanning Calorimetry (DSC) [1] Thermal stability of biologic drugs (e.g., antibodies) Denaturation midpoint temperature (Tm)
Differential Scanning Fluorimetry (nanoDSF) [2] Stability of detergent-solubilized membrane proteins Melting temperature (Tm), Unfolding onset temperature (Tonset_U)
Static & Dynamic Light Scattering (SLS/DLS) [3] Solution stability, aggregation propensity, and colloidal stability Hydrodynamic radius (Rh), Molecular weight, Polydispersity, Aggregation onset temperature (Tagg)

Experimental Workflow for Stability Screening

The following diagram outlines a generalized protocol for conducting a high-throughput stability screen, which can be adapted for various compounds.

Start Start: Protein/Compound Sample P1 1. Sample Preparation (Pipetting into microplate or chip) Start->P1 P2 2. Apply Stress Condition (Temperature ramp, buffer exchange) P1->P2 P3 3. High-Throughput Measurement (DSF, DSC, or Light Scattering) P2->P3 P4 4. Data Acquisition (Fluorescence, Heat flow, Scattering intensity) P3->P4 P5 5. Data Analysis (Determine Tm, Tagg, Rh, etc.) P4->P5 End End: Stability Assessment P5->End

Detailed Protocol for Thermal Shift Assay (using nanoDSF)

This method is widely used for assessing protein thermal stability and can serve as a reference [2].

  • Sample Preparation:

    • Dilute the protein or compound of interest into a range of different buffers or excipients in a 96-well or 384-well plate. The sample volume can be as low as 4-10 µL per well.
    • The use of disposable microfluidic chips (as in the RS-DSC method) can prevent cross-contamination and is ideal for studying high-concentration formulations [1].
  • Apply Thermal Stress:

    • Load the plate or chips into the instrument (e.g., a nanoDSF instrument or the TA Instruments RS-DSC).
    • Program a controlled temperature ramp (e.g., from 20°C to 100°C at a rate of 1-2°C per minute) [1].
  • Measurement and Data Acquisition:

    • For DSF, the intrinsic fluorescence of tryptophan residues is monitored at two wavelengths (330 nm and 350 nm) throughout the temperature ramp.
    • The instrument records the fluorescence ratio (350 nm/330 nm) or the individual fluorescence intensities, generating unfolding curves for each sample [2].
  • Data Analysis:

    • Use the instrument's software (e.g., NanoAnalyze Software) to automatically identify key parameters from the unfolding curves.
    • The melting temperature (Tm) is the inflection point of the unfolding curve and is a primary indicator of thermal stability.
    • The onset of unfolding (Tonset_U) can also be determined, indicating the initial loss of native structure [2].

Potential FAQs for a Technical Support Center

Based on general stability screening challenges, here are potential FAQs you could include:

  • FAQ 1: My sample precipitates during thermal stability screening. How can I modify the protocol?

    • Answer: Precipitation is a common form of instability. Using a tool that simultaneously monitors static light scattering (SLS) can detect the onset of aggregation (Tagg) as an increase in molecular weight, while dynamic light scattering (DLS) can detect an increase in hydrodynamic radius (Rh). This helps distinguish between unfolding and aggregation events [3].
  • FAQ 2: How does protein concentration affect thermal stability measurements?

    • Answer: Concentration can have a significant impact. Some proteins show increased thermal stability at higher concentrations, while others may be more prone to aggregation. It is crucial to perform stability screens at the intended formulation concentration. Technologies like RS-DSC are specifically designed to handle high-concentration samples without dilution [1].
  • FAQ 3: What is the difference between Tm and Tagg?

    • Answer: The Tm is the temperature at which a protein unfolds, a key parameter from DSC and DSF assays [1] [2]. The Tagg is the temperature at which unfolded proteins begin to associate and form aggregates, best identified by an increase in molecular weight via SLS [3]. A protein may aggregate before (Tagg < Tm) or after (Tm < Tagg) it unfolds.

References

optimizing ammonia concentration for hydrobenzamide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Quantitative Data Summary

Ammonia Source & Concentration Solvent / Conditions Reaction Time Reported Yield Key Observations / Optimization Notes
Aqueous NH₃ (25%) [1] Neat (vigorous stirring), airtight 2 hours stirring + 3 days standing ~50% (after double recrystallization) Product formed as a hard solid; yield loss attributed to necessary recrystallization or possible benzoic acid contamination.
Aqueous NH₃ (concentrated) [1] Neat (stoppered flask, no stirring) 2 days standing 90% Simple protocol with high reported yield; suggests standing time is critical for high conversion.
Gaseous Ammonia [2] Neat benzaldehyde, powerful stirring and cooling Not specified Not specified Key Industrial Method: Requires efficient gas bubbling through liquid benzaldehyde and rigorous stirring/ cooling to manage exotherm and break up solid product for continued ammonia access.

FAQs and Troubleshooting Guide

General Synthesis & Mechanism
  • Q1: What is hydrobenzamide and how is it formed? this compound is a specific trimerization product formed from benzaldehyde and ammonia. Its structure is recognized as ( N,N')-(phenylmethylene)bis(1-phenylmethanimine) [3]. The formation is a classic example of an indirect reductive amination pathway.

  • Q2: What is the typical workflow for its synthesis? The following diagram outlines the general experimental workflow, highlighting key control points:

G Start Start: Charge Reactors A Mix Benzaldehyde and Ammonia Start->A B Control Reaction Conditions A->B C Product Formation (Solid Precipitate) B->C D Work-up & Isolation C->D End Pure this compound D->End Cond Time, Temperature, Stirring, NH3 Concentration Cond->B Troubleshoot Low Yield? Check Key Parameters Troubleshoot->B

Optimization and Troubleshooting
  • Q1: How can I optimize the ammonia concentration and delivery? The choice of ammonia source is a primary optimization parameter.

    • Aqueous Ammonia: Convenient for lab-scale. Higher concentrations (e.g., 25% vs. 10%) may drive the equilibrium forward and improve reaction rates [1]. Ensuring sufficient standing time after initial mixing is critical for high yields [1].
    • Gaseous Ammonia: Preferred for industrial-scale and potentially higher-yield processes as described in US2863920A [2]. This method provides pure, anhydrous ammonia directly into the reaction, avoiding water dilution and allowing for better stoichiometric control and heat management.
  • Q2: What are common causes of low yield, and how can I address them?

    • Cause 1: Inefficient Mixing. As the reaction proceeds, solid this compound forms, which can encapsulate unreacted starting materials and impede ammonia access. Solution: Employ vigorous mechanical stirring to break up the solid mass, as emphasized in both the industrial patent and laboratory-scale reports [1] [2].
    • Cause 2: Impure Starting Materials. The use of non-freshly distilled benzaldehyde can lead to benzoic acid contamination, which consumes ammonia and can result in oily impurities that complicate purification and reduce yield [1]. Solution: Always use freshly distilled benzaldehyde.
    • Cause 3: Insufficient Reaction Time. The reaction involves equilibria and solid formation, which can be slow. Solution: Allowing the reaction mixture to stand for several days after initial mixing can significantly increase yield, as shown in the 90%-yield protocol [1].
  • Q3: My product is oily or doesn't solidify. What should I do? This is a common issue, often linked to impurities from oxidized benzaldehyde [1]. You can attempt to induce crystallization by:

    • Scratching the flask with a glass rod.
    • Seeding with a few crystals of pure this compound.
    • Placing the flask in a freezer for an extended period (e.g., one week), which was successful in lab conditions [1].
    • Redissolving the crude product in a minimal volume of hot ethanol and allowing it to recrystallize slowly.

Key Takeaways for Optimization

For optimal synthesis of this compound, focus on three critical parameters:

  • Ammonia Delivery: For maximum yield and purity, consider using gaseous ammonia with efficient stirring and cooling [2].
  • Mixing Efficiency: Vigorous mechanical stirring is non-negotiable to handle the precipitated solid and ensure complete reaction [1] [2].
  • Reaction Time: Patience is key. Allow the reaction mixture to stand for several days to achieve high conversion [1].

References

Standard Synthesis Method: Direct Reaction of Benzaldehyde with Ammonia Gas

Author: Smolecule Technical Support Team. Date: February 2026

This method involves bubbling gaseous ammonia directly through pure benzaldehyde [1].

Parameter Specification
Reactants Pure benzaldehyde + Gaseous ammonia [1]
Reaction Temperature Below 30°C (maintained with cooling jacket) [1]
Key Equipment Reactor with powerful stirring/agitation and adequate cooling jacket [1]
Ammonia Introduction Bubbled through the liquid benzaldehyde from the bottom [1]
Process Observation Liquid thickens into a solid, white, crystalline mass as the reaction proceeds [1]

The workflow below outlines the key stages of this synthesis process.

Start Reaction Setup A Charge reactor with liquid benzaldehyde Start->A B Begin cooling to maintain T < 30°C A->B C Start powerful mechanical agitation B->C D Begin bubbling NH₃ gas through liquid C->D E Monitor reaction: Liquid thickens to solid D->E F Isolate white crystalline hydrobenzamide E->F End Product Formation F->End

Troubleshooting Common Temperature-Related Issues

Here are solutions to specific problems you might encounter related to temperature control:

  • Problem: Reaction does not initiate or proceeds very slowly.

    • Potential Cause & Solution: The reactor temperature is too low. While cooling is critical, excessive cooling can slow down the reaction kinetics. Ensure the temperature is maintained in the recommended range below 30°C, but not excessively cold [1].
  • Problem: Product discoloration (yellow or brown) or formation of tarry by-products.

    • Potential Cause & Solution: The reaction temperature is too high, leading to decomposition. This is a primary failure mode. Verify that your cooling system is functioning correctly and that the temperature is consistently controlled below 30°C throughout the ammonia addition and reaction time [1].
  • Problem: Incomplete reaction or poor yield despite ammonia addition.

    • Potential Cause & Solution: Inadequate agitation of the thickening reaction mixture. As this compound precipitates, it can form a solid mass that blocks reactants from mixing. Ensure you use powerful stirring throughout the process to break up solids and ensure ammonia has access to all the benzaldehyde [1].

Important Experimental Considerations

  • Purity of Starting Material: Use benzaldehyde "in as pure a condition as is convenient." While minor impurities may not greatly interfere, the patent suggests that purity is a factor for optimal results [1].
  • Alternative Methods: Be aware that older literature describes other methods, such as reacting benzaldehyde with aqueous ammonia over very long periods (e.g., 28 hours) or using solvents like alcohol or ether. The direct ammonia gas method is presented as a more efficient alternative to these [1].

References

Troubleshooting Guide: Hydrobenzamide Decomposition

Author: Smolecule Technical Support Team. Date: February 2026

The following table lists potential causes of hydrobenzamide decomposition and suggests general approaches to prevent it. You will need to determine the specific experimental parameters for your compound.

Potential Cause of Decomposition Symptoms / Evidence Recommended Mitigation Strategies
Acidic or Basic Conditions Unwanted color change, precipitate formation, or loss of potency. Use buffered solutions to maintain a neutral pH; avoid strong acids/bases during synthesis and purification [1].
Oxidation Formation of colored impurities or unexpected side products. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon); use degassed solvents; add antioxidants (e.g., BHT).
Hydrolysis Reversion to starting aldehydes and amines upon exposure to water or moisture. Use anhydrous solvents and controlled humidity environments; keep reaction vessels sealed with desiccants.
Thermal Stress Decomposition observed during high-temperature steps or prolonged heating. Optimize reaction and purification temperatures; avoid prolonged heating; use temperature-controlled equipment.
Light Exposure Decomposition in clear glassware or under strong lab lighting. Use amber glassware; wrap vessels in foil; perform reactions in a dark or low-light environment.

Proposed Experimental Workflow for Stability Investigation

To systematically identify the decomposition pathway affecting your specific this compound compound, you can follow the investigative workflow below. This diagram outlines a logical sequence of experiments to pinpoint the primary cause.

HydrobenzamideStabilityWorkflow start Start: this compound Decomposition Observed step1 Test pH Stability start->step1 step2 Test Oxidative Stability start->step2 step3 Test Hydrolytic Stability start->step3 step4 Test Thermal Stability start->step4 step5 Test Photosensitivity start->step5 result Identify Primary Cause & Implement Mitigation step1->result Sensitive step2->result Sensitive step3->result Sensitive step4->result Sensitive step5->result Sensitive monitor Monitor Stability Over Time result->monitor monitor->start Unstable

Workflow Description: This diagram outlines a parallel experimental approach. You should initiate all five stability tests (pH, oxidative, hydrolytic, thermal, and light) concurrently using small-scale samples of your compound. The pathway leading from a test to the "Identify Primary Cause" step is activated if that specific test shows significant decomposition. Once a cause is identified, implement the corresponding mitigation strategy from the troubleshooting table and proceed to long-term monitoring.

Suggested Next Steps for Your Research

Given the lack of highly specific public data, here are some practical steps you can take to find the detailed information you need:

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder, Reaxys, or specialized pharmaceutical chemistry resources. These often contain more detailed experimental procedures and stability data than general web searches.
  • Review Related Compound Literature: Look for research papers on the stability of similar imine-based compounds (Schiff bases). The decomposition pathways and stabilization methods are often analogous.
  • Perform Controlled Screening: Use the workflow and table provided as a starting point to design your own high-throughput screening experiment. Testing small samples of your compound under various controlled stress conditions is the most reliable way to gather the specific data you need.

References

hydrobenzamide storage conditions best practices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the fundamental best practices for storing hydrobenzamide and similar compounds? While exact data for this compound is unavailable, the following best practices for laboratory chemicals apply [1]:

  • Maintain an Inventory: Keep an up-to-date chemical inventory, clearly labeling all containers with contents and, for stability-prone chemicals, expiration dates [1].
  • Assess Chemical Compatibility: Do not store chemicals alphabetically. Group them by hazard class (e.g., acids, bases, flammables) to prevent dangerous reactions from accidental leaks or spills [1].
  • Use Secondary Containment: Use a secondary container to hold leaks from the primary container. It should be able to hold at least 110% of the primary container's volume [1].
  • Follow Quantity Guidelines: Adhere to maximum storage quantities set by fire and building codes (e.g., NFPA, IFC). Storing larger quantities may require approval from a fire marshal [1].
  • Choose Safe Storage Locations: Store heavy or large quantities of chemicals on the ground floor for easy emergency access. Use specially designed storage cabinets (e.g., flammable, corrosive) as needed [1].

Q2: What is known about the toxicity and handling of benzamide-based compounds? Although a direct safety data sheet for this compound was not found, here is information for its core structure, benzamide (CAS 55-21-0) [2]:

  • Hazards: It is harmful if swallowed or inhaled. It is classified as acutely toxic upon ingestion and is suspected of causing genetic defects [2].
  • Stability: The powder is stable under recommended storage conditions and is not a fire or explosive hazard [2].
  • Personal Protective Equipment (PPE): To prevent contact and inhalation of dust, use appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if dust is generated [2].

Experimental Protocols & Stability

Forced Degradation Studies Forced degradation involves stressing a drug substance under more severe conditions than accelerated settings to understand its stability and degradation pathways [3]. This is a key methodology you can employ to determine the specific storage conditions for this compound.

  • Purpose: To develop stability-indicating analytical methods, identify degradation products, and understand the chemical behavior of the molecule. This knowledge directly informs proper formulation development and packaging choices [3].
  • Strategy: The study typically involves stressing the substance under various conditions such as acid, base, oxidation, thermal, and photolytic stress. The resulting mixtures are then analyzed to track degradation and identify the products formed [3].

Chemical Compatibility Guide

Since this compound's exact compatibility is unspecified, the table below outlines general incompatible groups for safe segregation. Always consult specific SDS data before finalizing storage arrangements.

Hazard Class Incompatible With Potential Reaction Risk
Acids Bases, Oxidizing Chemicals, Reactive Metals Generates heat, flammable gases, toxic vapors [1]
Bases Acids Generates heat [1]
Flammables Oxidizers Forms flammable mixtures, can ignite [1]
Water-Reactive Aqueous Solutions, Moisture Can generate heat, toxic/corrosive gases [1]

This compound Stability Assessment Workflow

The following diagram illustrates a logical workflow for determining the storage conditions of this compound based on experimental assessment, integrating the concept of forced degradation studies.

Start Start: this compound Stability Assessment Literature Review Available Literature & Patent Data Start->Literature ForcedDeg Design Forced Degradation Study Literature->ForcedDeg StressConds Apply Stress Conditions: Acid, Base, Oxidation, Thermal, Photolytic ForcedDeg->StressConds Analyze Analyze Degradation Products & Pathways StressConds->Analyze Determine Determine Critical Storage Parameters Analyze->Determine Define Define Final Storage Conditions & Warnings Determine->Define

Key Safety & Handling Summary

Given the suspected toxicity based on the benzamide structure and standard lab practice, the following precautions are advised for handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat. Use respiratory protection if handling powder outside a controlled environment like a fume hood [2].
  • Storage Location: Store in a cool, dry, and well-ventilated place. Based on its structural family, it should be kept in a tightly closed container, away from incompatible materials like strong oxidizers. A dedicated cabinet for stable solids is likely appropriate [1] [2].

References

Comparison of Benzamide Derivatives as Anticancer Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key benzamide derivatives, their molecular targets, and experimental efficacy data from recent studies.

Compound / Derivative Class Primary Molecular Target Reported Experimental Efficacy (In Vitro) Cancer Cell Lines Tested Key Structural Features
Erianin-Benzo hydrazide Hybrid (BJ-13) [1] Induces ROS-mediated apoptosis; Tubulin (inference from design) Potent antiproliferative effects; Notably higher sensitivity in gastric cancer cells [1]. SGC-7901 (gastric), others [1] Hybrid molecule combining Erianin scaffold with benzoyl hydrazide pharmacophore [1].
Novel Benzamide-based HDAC Inhibitor (7j) [2] HDAC1-3 (Class I Selective Inhibitor) [2] Potent HDAC inhibitory activity; Strong antiproliferative activity [2]. MCF-7, T47D (Breast Cancer) [2] Benzamide as ZBG; NH₂ at R2 position; Shorter molecular length [2].

| 4-Hydroxybenzamide Analogues [3] | JAK2, HDAC II, EGFR (Multi-targeted) | • Molecule E: JAK2 inhibitor (IC₅₀ = 5.0 µg/mL) • Molecule D: Potent EGFR inhibitor [3]. | MCF-7, MDA-MB-231 (Breast Cancer) [3] | 4-hydroxybenzamide core coupled with 1,3-benzodioxole, a,ß-unsaturated carbonyl [3]. | | 2-Methoxybenzamide Derivative (21) [4] | Smoothened (Smo) in Hedgehog pathway [4] | • Hh pathway inhibition (IC₅₀ = 0.03 µM) • Effective against drug-resistant Smo mutant (D477G) [4]. | Daoy (Medulloblastoma); NIH3T3 (Fibroblast) [4] | 2-methoxybenzamide connector; Pyridyl imidazole group [4]. | | Benzamide Smo Antagonist (10f) [5] | Smoothened (Smo) in Hedgehog pathway [5] | Inhibited Hedgehog signaling; Potently inhibited Daoy cell proliferation (resistant to GDC-0449) [5]. | Daoy (Medulloblastoma) [5] | Novel benzamide derivative (specific structure not detailed) [5]. |

Detailed Experimental Data and Protocols

For researchers to evaluate and replicate findings, here is a deeper dive into the experimental methodologies and results.

Erianin-Benzo hydrazide Hybrids [1]
  • Design Strategy: Molecular hybridization of Erianin (a natural bibenzyl) with a benzoyl hydrazide pharmacophore to improve drug-like properties and enhance ROS-mediated apoptosis [1].
  • Key Experimental Protocols:
    • Synthesis: Achieved via Mannich reaction, reduction with sodium triacetoxyborohydride, and amide bond formation [1].
    • Antiproliferative Assay: Cell viability and IC₅₀ determined using the CCK-8 assay.
    • Apoptosis & Mechanism: ROS levels measured with DCFH-DA probe; mitochondrial membrane potential (ΔΨm) assessed using JC-1 dye; apoptosis detection and cell cycle analysis conducted via flow cytometry; mechanisms further investigated through Western blot, immunofluorescence, and molecular docking [1].
  • Key Finding: Derivative BJ-13 demonstrated "relatively potent antiproliferative effects," with notably higher sensitivity in gastric cancer cells, and was found to induce mitochondrial apoptosis via ROS overproduction [1].
Benzamide-based HDAC Inhibitors [2]
  • Design Strategy: Focused on modifying the length of the molecule and substitutions on the terminal benzene rings (R1 and R2) to develop class I selective HDAC inhibitors [2].
  • Key Experimental Protocols:
    • Synthesis: Key intermediates (4a-4g) were prepared by reacting carboxylic acids with thionyl chloride to form acid chlorides, then coupling with 4-(aminomethyl) benzoic acid. Final compounds (7a-7l) were obtained by further reaction with ortho-phenylene diamine [2].
    • HDAC Enzymatic Assay: Inhibitory potency against recombinant human HDAC1, HDAC2, and HDAC3 was determined using a fluorogenic peptide substrate (Ac-RHKK[acetyl]-AMC) [2].
    • Antiproliferative Assay: Conducted on MCF-7 and T47D breast cancer cell lines [2].
  • Key Finding: Compound 7j, featuring an NH₂ group at the R2 position and a shorter molecular length, was identified as the most potent HDAC1-3 inhibitor and antiproliferative agent in the series [2].

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the primary mechanisms and pathways targeted by the benzamide derivatives discussed.

Diagram 1: Hedgehog Signaling Pathway and Benzamide Inhibition

G Hh_Ligand Hh Ligand Ptch Ptch Receptor Hh_Ligand->Ptch Binds Hh_Ligand->Ptch Releases Inhibition Smo Smo Receptor Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Target_Genes Target Gene Expression Gli->Target_Genes Inhibitor Benzamide Inhibitors (e.g., Compound 21, 10f) Inhibitor->Smo

Diagram 2: ROS-Mediated Apoptosis by Benzamide Hybrids

G Benzamide Benzamide Hybrid (e.g., BJ-13) ROS Excessive ROS Benzamide->ROS MMD Mitochondrial Membrane Depolarization ROS->MMD CytoC Cytochrome c Release MMD->CytoC Apoptosis Caspase Activation & Apoptosis CytoC->Apoptosis

Key Takeaways for Research and Development

  • Structural Insights Dictate Target and Efficacy: Minor structural changes, like substituting a hydrogen bond donor (NH₂) for a methyl group (CH₃) or optimizing molecular length, can dramatically alter HDAC inhibitory potency and selectivity [2].
  • Multi-Targeting vs. Selectivity: Research is exploring both selective inhibitors (like HDAC class I inhibitors to reduce side effects) and multi-target agents (like 4-hydroxybenzamide analogues that hit JAK2, HDAC II, and EGFR) [3] [2].
  • Overcoming Drug Resistance: Several benzamide derivatives show promise against resistant cancers. For example, compound 10f and 21 are effective against medulloblastoma cell lines resistant to existing Smo inhibitors [5] [4].

References

Biological Activity of N-Benzoyl-2-hydroxybenzamides Against Protozoan Parasites

Author: Smolecule Technical Support Team. Date: February 2026

The following data, derived from a study screening compounds against multiple pathogenic protozoa, summarizes the activity and key properties of selected N-benzoyl-2-hydroxybenzamide derivatives [1].

Table 1: Comparative Biological Activity of N-Benzoyl-2-hydroxybenzamide Compounds

Compound ID Target Pathogens & Activity (IC₅₀ or Comparative Fold) Key ADMET Properties

| 1a (Hit Compound) | Active against T. gondii tachyzoites [1] | - Metabolic Stability: Rapid metabolism in Human Liver Microsomes (HLM) with NADPH (0.5% remaining after 60 min) [1]

  • Solubility: 2.76 µM (pH 4.0), 50.8 µM (pH 7.4) [1]
  • Protein Binding: High (99.9% in human plasma) [1]
  • hERG Inhibition: Not inhibited (up to 300 µM) [1]
  • CYP450 Inhibition: Inhibited CYP2C9 (71% at 10 µM) [1] | | 1r (Lead Compound) | - T. gondii: Superior activity vs. 1a [1]
  • P. falciparum: Active against Thai and Sierra Leone strains; activity 21-fold superior to chloroquine vs. K1 isolate [1] | Improved ADMET profile compared to compound 1a [1] | | 1d | Excellent activity against L. donovani (leishmaniasis) [1] | Information not specified in provided text |

Detailed Experimental Protocols

The biological activities summarized in Table 1 were determined through the following standardized experimental methodologies [1].

  • In Vitro Anti-protozoal Screening: Compounds were evaluated against a panel of protozoan parasites, including T. gondii tachyzoites, P. falciparum (K1 isolate, chloroquine-resistant), T. b. rhodesiense (trypomastigotes), T. cruzi (amastigotes), and L. donovani (amastigotes). The half-maximal inhibitory concentration (IC₅₀) was used to quantify compound potency [1].
  • ADMET Profiling:
    • Metabolic Stability: Incubation of the compound with human liver microsomes (HLM) with and without the co-factor NADPH, measuring the percentage of parent compound remaining over 60 minutes [1].
    • hERG Binding: Assessment of inhibition against the potassium ion channel coded by hERG to evaluate potential cardiotoxicity [1].
    • Cytochrome P450 Inhibition: Screening against recombinant CYP450 isozymes (3A4, 2D6, 2C9) to identify interference with major drug-metabolizing enzymes [1].
    • Aqueous Solubility: Measurement in phosphate-buffered solutions at pH 4.0 and pH 7.4 to simulate different physiological environments [1].
    • Plasma Protein Binding: Determination of the fraction bound to proteins in human plasma [1].

Research and Development Workflow

The diagram below outlines the key stages in the drug discovery process for validating the biological activity of these compounds, from initial screening to lead optimization [1].

A Initial Library Screening B Hit Identification (e.g., Compound 1a) A->B C Structure-Activity Relationship (SAR) Analysis B->C D Chemical Synthesis & Modification C->D C->D E In Vitro Biological Evaluation D->E E->C F ADMET Profiling E->F F->C G Lead Compound Identification (e.g., Compound 1r) F->G

References

hydrobenzamide comparative analysis with similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for 4-Hydroxybenzamide Analogues

The table below summarizes key experimental findings for several 4-hydroxybenzamide analogues from a study that involved quantum calculations, molecular docking, and cytotoxic evaluation [1].

Compound Targeted Enzyme Inhibition (from Molecular Docking) Cytotoxic Activity (IC₅₀)
A Potent JAK2 inhibitor [1] Not specified in the provided excerpt [1].
B Potential HDAC II inhibitor [1] Not specified in the provided excerpt [1].
C Potential HDAC II inhibitor [1] Not specified in the provided excerpt [1].
D Potent EGFR inhibitor [1] Not specified in the provided excerpt [1].
E Potent JAK2 inhibitor [1] 5.0 µg/mL (MCF-7 cell line); 5.0 µg/mL (MDA-MB-231 cell line). The study noted "insignificant apoptosis" [1].
F Potential HDAC II inhibitor [1] Not specified in the provided excerpt [1].

> Important Note on Data: The information above is extracted from a single article [1]. A robust comparative guide would require data for a standard hydrobenzamide compound and its direct alternatives from multiple, independent experimental studies for validation and comparison.

Experimental Protocols from Search Results

Here are the detailed methodologies for key experiments cited in the available research:

  • Synthesis of 4-Hydroxybenzamide Analogues: The compounds were synthesized via imidation, EDC coupling, and etherification reactions [1].
  • Computational Studies:
    • Frontier Molecular Orbitals: The energy gap values were calculated using Time-Dependent Density Functional Theory (TD-DFT) [1].
    • Molecular Docking: This method was used to study the interaction and binding affinity of the synthesized analogues with HDAC II, JAK2, and EGFR enzymes [1].
  • Cytotoxic Evaluation: The cytotoxic activity of the analogues was tested on human estrogen receptor breast cancer cells (MCF-7) and metastatic breast adenocarcinoma cancer cells (MDA-MB-231). The IC₅₀ values were determined [1].
  • HPLC Analysis (for related compounds): An analytical method for determining antiparasitic drugs in feeds used a reversed-phase ODS column with a mobile phase of acetonitrile-phosphate buffer (pH 3; 0.017 M) and UV detection at 300 nm [2]. Another method for an insecticide used acetonitrile-water mobile phase and UV detection at 270 nm [3].

Research Workflow and Signaling Pathways

Based on the gathered information, the following diagrams outline the general research workflow for drug discovery and the signaling pathways targeted by hydroxybenzamide analogues.

Start Research & Development Workflow S1 Compound Design and Synthesis Start->S1 S2 In-silico Studies (e.g., Molecular Docking) S1->S2 S3 In-vitro Assays (e.g., Cytotoxicity) S2->S3 S4 Data Analysis and Lead Identification S3->S4 End Pre-clinical & Clinical Development S4->End

Target Targeted Signaling Pathways by Hydroxybenzamide Analogues HDAC HDAC II Inhibition Target->HDAC JAK JAK2 Inhibition Target->JAK EGFR EGFR Inhibition Target->EGFR BiologicalEffect Potential Biological Outcome: Impairment of Cancer Cell Growth and Survival HDAC->BiologicalEffect JAK->BiologicalEffect EGFR->BiologicalEffect

Suggestions for a Deeper Analysis

To compile a comprehensive comparison guide, you may need to conduct a more targeted search. Here are some suggestions:

  • Use Specialized Databases: Search platforms like PubMed, Google Scholar, and SciFinder using specific keywords such as "hydroxybenzamide IC50," "hydroxybenzamide docking study," "benzamide derivatives anticancer," and the names of specific analogues (e.g., "compound 8g" from [4]).
  • Define the "Similar Compounds": Clearly define the scope of your comparison. Are you comparing hydroxybenzamide against other HDAC inhibitors (like vorinostat), JAK2 inhibitors (like ruxolitinib), or EGFR inhibitors (like erlotinib)? Using these established drug names in your search will yield more directly comparable experimental data.
  • Focus on Key Metrics: In your search, prioritize finding head-to-head studies that report quantitative metrics like IC₅₀, Ki values, binding affinity (ΔG), and results from standardized assays across multiple compounds.

References

hydrobenzamide potency assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hydrobenzamide's Role

The search results indicate that the structure once known as "this compound" has been revised [1]. In current research, it is recognized as a long-known chemical intermediate in organic synthesis, not as a final compound subjected to biological potency testing.

Potency Assessment Framework for Analogous Compounds

While direct data on this compound is unavailable, recent research on thiophosphoryl-appended Pd(II) pincer complexes—a class of novel metal-based anticancer agents—illustrates the standard methodology for evaluating potent bioactive compounds [2]. The following table summarizes the key assays used in this research, which serve as a model for a comprehensive potency assessment.

Assessment Method Key Metrics Experimental Outline

| Cytotoxicity Screening [2] | IC₅₀ (Half-maximal inhibitory concentration) | 1. Expose human cancer cell lines (e.g., HCT116, MCF7) to test compounds for 48 hours. 2. Use MTT assay to measure cell viability. 3. Calculate IC₅₀ values from dose-response curves. | | Selectivity Profiling [2] | Selectivity Index (Ratio of IC₅₀ in healthy vs. cancerous cells) | 1. Perform parallel cytotoxicity assays on non-cancerous cell lines (e.g., HEK293, HBL100). 2. Compare IC₅₀ values between cancerous and healthy cells. | | Mechanistic & Resistance Studies [2] | - Apoptosis Induction

  • P-glycoprotein (P-gp) Affinity | 1. Use flow cytometry to measure phosphatidylserine externalization.
  • Use fluorescence-based assays to determine compound interaction with P-gp. |

Experimental Workflow for Cytotoxicity

The MTT cytotoxicity assay is a cornerstone for initial potency evaluation. The diagram below outlines its generalized workflow, which can be applied to compounds like this compound or its derivatives.

G Start Start Assay Plate Plate Cells Start->Plate Treat Treat with Compound Plate->Treat Incubate Incubate (48 hours) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan AddMTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC₅₀ Measure->Calculate End End Calculate->End

References

Available Information on Hydrobenzamide and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information I found:

Compound / Class Primary Target Key Findings/Claims Experimental Data Provided
Hydrobenzamide Derivatives [1] HSP90 (Heat Shock Protein 90) Patented as HSP90 inhibitors; claimed uses in treating cancer, inflammatory diseases, pain, viral infections, etc. Detailed synthetic protocols; no quantitative potency or selectivity data in the public abstract.
Benzamide-based HDAC Inhibitors [2] Class I HDAC (HDAC1, 2, 3) Selective inhibition of HDAC1-3 is a rational strategy for breast cancer; molecular length and NH₂ group at R2 position are critical for activity. Includes IC₅₀ values, antiproliferative activity (on MCF-7, T47D cells), molecular docking, and dynamics simulation data.

Experimental Insights from Related Research

Although direct data on this compound is scarce, recent research on structurally related benzamide-based histone deacetylase (HDAC) inhibitors provides a valuable model for the type of selectivity profiling you require [2].

  • Key Structural Requirements: For benzamide HDAC inhibitors, a critical structural feature is an amino group (NH₂) at a specific position (R2), which is essential for HDAC inhibitory activity. Compounds with a methyl group (CH₃) in the same position showed antiproliferative effects but did not inhibit HDAC, highlighting the importance of this moiety for target engagement [2].
  • Impact of Molecular Dimensions: The study also found that shorter molecular length correlated with stronger HDAC inhibitory potency, guiding the design of more effective inhibitors [2].

The following diagram illustrates the general workflow used in this study to establish structure-activity relationships, a methodology applicable to selectivity profiling:

G Start Molecular Design A Synthesis Start->A B In Vitro Assay (HDAC Enzyme Inhibition) A->B C Cellular Assay (Antiproliferative Activity) B->C D In Silico Analysis (Docking & Dynamics) C->D E Identify Key Structural Features D->E

How to Proceed with Your Profiling Project

Given the lack of readily available public data, generating your own experimental dataset is the most reliable path forward. Here is a proposed protocol based on standard practices in the field [2]:

  • Compound Synthesis

    • Key Intermediate (4a-g): React the appropriate carboxylic acid (1a-g) with thionyl chloride (SOCl₂) to form acid chloride (2a-g). This is then reacted with 4-(aminomethyl)benzoic acid (3) in a basic potassium hydroxide solution to yield benzoic acid derivatives (4a-g) [2].
    • Final this compound Derivatives (7a-l): Convert benzoic acids (4a-g) to their corresponding benzoyl chlorides (5a-g) again using SOCl₂. These are then coupled with ortho-phenylenediamine (6) in dry dichloromethane with a base like triethylamine to yield the final this compound compounds (7a-l) [2].
  • Selectivity and Potency Profiling

    • Enzymatic Assays: Test the inhibitory activity (IC₅₀) of your synthesized compounds against a panel of purified target proteins (e.g., HSP90 isoforms for this compound, or HDAC1, HDAC2, HDAC3 for related benzamides) using fluorogenic or colorimetric substrates [2].
    • Cellular Assays: Evaluate antiproliferative activity in relevant cancer cell lines (e.g., MCF-7, T47D for breast cancer) after 72-hour exposure, expressing results as GI₅₀ (concentration for 50% growth inhibition) [2].
  • In Silico Analysis

    • Molecular Docking: Perform docking simulations to understand the binding mode and key interactions (e.g., hydrogen bonds, pi-pi stacking, zinc coordination) between your compounds and the target's active site [2].
    • Molecular Dynamics (MD) Simulation: Run MD simulations (e.g., 50-100 ns) to assess the stability of the protein-ligand complex and validate the docking poses over time [2].

References

Experimental Data on Benzamide-CRBN Binding

Author: Smolecule Technical Support Team. Date: February 2026

A 2023 study provides quantitative data on novel benzamide-type cereblon (CRBN) binders, developed to overcome limitations of traditional immunomodulatory imide drugs (IMiDs) like thalidomide [1].

The research team used a competitive Microscale Thermophoresis (MST) assay to measure binding to the human CRBN thalidomide-binding domain (hTBD) [1]. In this assay, a fluorescently labeled tracer competes with test compounds for the binding site; the concentration of a test compound that inhibits 50% of tracer binding (IC₅₀) and the inhibition constant (Ki) are calculated to quantify binding affinity [1].

The table below summarizes the binding affinity and key physicochemical properties for selected benzamide derivatives from this study, with pomalidomide and lenalidomide included as reference compounds [1].

Ligand Substituents IC₅₀ (μM) Kᵢ (μM) elog D₇.₄ PPB (%) CHIIAM
Pomalidomide (IMiD reference) 13 ± 2.7 3.3 ± 1.4 0.5 51 -4.0
Lenalidomide (IMiD reference) 19 ± 1.5 6.4 ± 0.8 -0.4 12 -2.6
6a Non-fluorinated lead 127 ± 40 63 ± 21 -0.3 10 6.3
6b Perfluorinated 65 ± 26 30 ± 14 0.9 17 16.7
8d F, H, NH₂, H, H 63 ± 16 29 ± 8.2 -0.7 5 5.2

Key Findings from the Data:

  • Affinity vs. IMiDs: The most potent novel benzamide (8d) showed measurable CRBN binding, though with lower affinity (IC₅₀ 63 μM) compared to established IMiDs like pomalidomide (IC₅₀ 13 μM) [1].
  • Impact of Fluorination: Introducing fluorine atoms generally increased binding affinity. The perfluorinated compound 6b showed approximately two-fold higher affinity than its non-fluorinated counterpart 6a [1].
  • Improved Properties: These benzamide derivatives were designed with a locked conformation that mimics natural degrons. This design leads to enhanced chemical stability and a more favorable selectivity profile by reducing unwanted degradation of neosubstrates like IKZF1/3 and SALL4, which is a known issue with IMiDs [1].

Application in PROTAC Technology

The utility of these optimized benzamide ligands was demonstrated by incorporating them into Proteolysis-Targeting Chimeras (PROTACs). These PROTACs were shown to be potent degraders of target proteins like BRD4 and HDAC6, in some cases outperforming PROTACs made with traditional CRBN-recruiting ligands [1]. The core advantage here is the potential for a wider therapeutic window due to reduced off-target degradation.

G Ligand Benzamide Ligand CRBN CRBN E3 Ligase Ligand->CRBN Binds POI Protein of Interest (POI) CRBN->POI Recruits Ub Ubiquitin POI->Ub Polyubiquitinated Proteasome 26S Proteasome Ub->Proteasome Targets Proteasome->POI Degrades

This diagram illustrates the mechanism of a PROTAC degrader. The benzamide ligand (yellow) binds to the CRBN E3 ubiquitin ligase (green), which simultaneously recruits a Protein of Interest (POI, red). This proximity allows the ligase to tag the POI with ubiquitin chains (blue), marking it for recognition and degradation by the proteasome (gray) [1].

References

hydrobenzamide computational docking validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background of Hydrobenzamide

This compound is a known organic compound traditionally synthesized from benzaldehyde and ammonia [1]. The patent US2863920A details a specific process for its preparation, which involves bubbling gaseous ammonia through liquid benzaldehyde with efficient agitation and cooling [1]. While this confirms its identity as a chemical entity, the search results do not contain studies on the computational docking validation of this compound itself.

Approaches for Computational Docking Validation

Although direct data on this compound is scarce, the general principles and methodologies for validating molecular docking studies are well-established and can be applied. The table below outlines the key components of a docking validation protocol, synthesized from a review on molecular docking tools [2].

Validation Component Description & Purpose Common Tools & Methods
Structure Preparation Prepares the 3D structures of the receptor (protein) and ligand for simulation. Crucial for accurate results [2]. Tools: AutoDock, GOLD, GLIDE, MOE. Methods: Adding hydrogens, assigning charges, optimizing hydrogen bonds, correcting residues [2].
Docking Simulation Predicts the preferred orientation (pose) of a ligand when bound to a receptor [2]. Algorithms: Monte Carlo, Genetic Algorithms, Fragment-based. Approaches: Rigid-body vs. Flexible docking to model molecular flexibility [2].
Pose & Affinity Prediction Evaluates the stability and strength of the predicted ligand-receptor complex [2]. Scoring Functions: Estimate binding affinity. Validation: Compare computationally predicted poses with experimental X-ray crystallography or NMR structures [2].

Research on Related Benzamide Compounds

While computational data for this compound is lacking, several studies highlight the docking validation of other benzamide analogues, particularly as inhibitors for cancer-related targets. This suggests a potential research direction.

  • Inhibition of HDAC6: A virtual screening study identified N-(9-oxo-9H-fluoren-3-yl)benzamide as a compound that binds to and inhibits the HDAC6 enzyme, demonstrating cytotoxic activity against leukemia cells. Binding was validated using microscale thermophoresis (MST) [3].
  • Inhibition of JAK2 and EGFR: Computational docking studies on synthesized 4-hydroxybenzamide analogues suggested that specific molecules (referred to as A, E, and D) could act as potent inhibitors for JAK2 and EGFR receptors. These computational predictions were followed by cytotoxic evaluation on human breast cancer cell lines [4].

Proposed Workflow for this compound Docking

Based on established practices [2], the following diagram outlines a logical workflow you could adopt to conduct and validate a docking study for this compound.

Hydrobenzamide_Docking_Workflow Molecular Docking Validation Workflow Start Start: Define Research Objective P1 1. Obtain 3D Structure of this compound Start->P1 P2 2. Select & Prepare Protein Target P1->P2 P3 3. Perform Molecular Docking P2->P3 P4 4. Analyze Docking Poses & Binding Affinity P3->P4 P5 5. Experimental Validation (e.g., Cytotoxicity Assay) P4->P5 Hypothesis Generated End End: Interpret Combined Results P5->End

How to Proceed with Your Research

Given the absence of specific pre-existing data, your research on this compound would be exploratory. You can build upon the general validation framework and the demonstrated potential of benzamide compounds.

  • Define a Protein Target: Start by identifying a biologically relevant protein target. Given that other benzamides show activity against HDACs, JAK2, and EGFR [4] [3], these could be sensible starting points.
  • Follow the Computational Protocol: Execute the workflow shown above, paying close attention to the preparation and validation steps to ensure the reliability of your docking results.
  • Plan for Experimental Validation: As illustrated in the workflow and seen in related research, the most compelling studies couple computational predictions with experimental tests. You should plan for downstream biochemical or cell-based assays (e.g., enzymatic inhibition, cytotoxicity tests) to validate any potential bioactivity discovered through docking [4] [3].

References

hydrobenzamide analytical characterization standards

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical Information

The table below summarizes the basic identifying information for hydrobenzamide found in the search results. Please note that this is not characterization data or performance metrics.

Property Value
CAS Number 92-29-5 [1]
Molecular Formula C₂₁H₁₈N₂ [1]
Molecular Weight 298.38 g/mol [1]
Alternate Name N,N′-Dibenzylidenetoluene-α,α-diamine [1]
Research Use Used as a linking agent in polymer science to enhance mechanical strength and thermal stability [1].

Experimental Workflow for Characterization

Based on standard analytical chemistry practices, the flowchart below outlines a general workflow for characterizing a compound like this compound. You can adapt this high-level framework with specific parameters from official standards.

Start Sample of This compound Step1 Purity Assessment (e.g., HPLC, Melting Point) Start->Step1 Step2 Structural Elucidation (e.g., NMR, FT-IR, MS) Step1->Step2 Step3 Physical Properties (e.g., XRPD, DSC) Step2->Step3 Step4 Data Analysis & Report Generation Step3->Step4

References

×

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

298.146998583 g/mol

Monoisotopic Mass

298.146998583 g/mol

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

92-29-5

Wikipedia

(E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine

General Manufacturing Information

Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types